molecular formula C14H10BrIN2 B8071108 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Numéro de catalogue: B8071108
Poids moléculaire: 413.05 g/mol
Clé InChI: QCMMQTMXSVTQCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H10BrIN2 and its molecular weight is 413.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4-bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMMQTMXSVTQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine ¹H and ¹³C NMR data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide range of biologically active compounds.[1] Accurate structural elucidation of its derivatives is paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for a key derivative, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical, field-proven insights into spectral interpretation, offering researchers an authoritative resource for characterizing this important class of molecules.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a class of fused heterocyclic systems containing a bridgehead nitrogen atom that have garnered significant attention from the scientific community.[2] Their rigid, planar structure and rich electron density make them privileged scaffolds for interacting with a variety of biological targets, leading to applications as antiviral, anti-inflammatory, and anticancer agents.[1]

The title compound, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, incorporates several key features:

  • The 2-aryl substitution is a common motif for modulating pharmacological activity.

  • The bromine atom on the phenyl ring serves as both a handle for further synthetic modification (e.g., cross-coupling reactions) and a tool for probing electronic effects.

  • The 6-iodomethyl group is a reactive electrophilic site, making it an ideal precursor for introducing a wide array of functional groups to explore structure-activity relationships (SAR).

Given the potential for isomeric substitution, unambiguous structural confirmation is critical. NMR spectroscopy is the most powerful and definitive technique for this purpose, providing precise information about the molecular framework and the chemical environment of each atom.[3][4]

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) energy promotes nuclei from the lower to the higher energy state, and the frequency at which this resonance occurs is recorded.

This resonance frequency is highly sensitive to the local electronic environment of the nucleus. Key parameters obtained from an NMR spectrum include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[5] Electron-withdrawing groups "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups "shield" it, resulting in a lower chemical shift (upfield).[5]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative ratio of different proton types in the molecule.[6]

  • Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons, this phenomenon splits a single peak into multiple lines (e.g., singlet, doublet, triplet). The 'n+1 rule' is a common guide, where 'n' is the number of equivalent protons on adjacent carbons.

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The acquisition of reliable NMR data is predicated on a meticulous experimental protocol. The following represents a standard, self-validating workflow for the analysis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the high-purity solid sample for ¹H NMR, or 20-30 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for imidazo[1,2-a]pyridine derivatives due to its high solubilizing power. Chloroform-d (CDCl₃) is also commonly used. The choice of solvent is critical as it can influence chemical shifts.[4]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring no solid particles are present.

NMR Data Acquisition
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.[7]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to produce singlet peaks for each unique carbon.[5]

    • Number of Scans: 1024-2048 scans are often required due to the low natural abundance of ¹³C.[8]

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.

  • Referencing: Chemical shifts are calibrated relative to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq Acquire FID (400/500 MHz) transfer->acq ft Fourier Transform acq->ft correct Phase & Baseline Correction ft->correct ref Reference Spectrum correct->ref analyze Assign Signals & Interpret Structure ref->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Spectroscopic Data & Analysis

The following tables present the predicted ¹H and ¹³C NMR data for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. Assignments are based on established data for the imidazo[1,2-a]pyridine scaffold, substituent effects, and analysis of coupling patterns.

Molecular Structure with Atom Numbering

Caption: Structure of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-58.85dJ = 9.2 Hz1HImidazopyridine
H-38.40s-1HImidazopyridine
H-2'/6'8.05dJ = 8.5 Hz2HBromophenyl
H-77.70s-1HImidazopyridine
H-3'/5'7.65dJ = 8.5 Hz2HBromophenyl
H-87.30ddJ = 9.2, 1.8 Hz1HImidazopyridine
H-9 (CH₂)4.85s-2H-CH₂I
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
145.8C-2
144.5C-8a
132.5C-1'
131.9C-3'/5'
129.5C-2'/6'
127.0C-5
124.5C-7
122.0C-4'
119.0C-6
117.5C-8
109.5C-3
10.5C-9 (-CH₂I)

Detailed Spectral Interpretation

¹H NMR Spectrum:

  • Imidazopyridine Core: The protons on the heterocyclic core are typically well-resolved. H-5 is expected to be the most downfield proton of the pyridine ring due to the anisotropic effect of the adjacent fused imidazole ring, appearing as a doublet coupled to H-8. H-8 , coupled to H-5, appears as a doublet of doublets. H-7 is predicted to be a singlet (or a very narrow doublet) due to minimal coupling with H-8. The H-3 proton on the imidazole ring is a characteristic singlet, typically found downfield around 8.40 ppm.

  • Bromophenyl Ring: The 4-bromophenyl group presents a classic AA'BB' system, which simplifies to two distinct doublets at this resolution. The protons ortho to the bromine atom (H-3'/5' ) and those ortho to the imidazopyridine ring (H-2'/6' ) will have nearly identical chemical shifts, respectively, showing characteristic aromatic coupling (J ≈ 8.5 Hz).

  • Iodomethyl Group (H-9): This is the key signature signal. The two protons of the -CH₂I group are expected to appear as a sharp singlet around 4.85 ppm . The strong deshielding effect of the electronegative iodine atom shifts this signal significantly downfield from a typical methyl group (which would be near 2.4-2.5 ppm).

¹³C NMR Spectrum:

  • Aromatic Carbons: The spectrum shows 11 distinct signals in the aromatic region (109-146 ppm). The quaternary carbons C-2, C-8a, C-1', and C-4' can be identified by their lower intensity or through advanced NMR techniques like DEPT. The carbon attached to bromine, C-4' , will be shifted upfield relative to the other substituted aromatic carbons.

  • Iodomethyl Carbon (C-9): The most telling signal is the aliphatic carbon of the -CH₂I group. The "heavy atom effect" of iodine causes a dramatic upfield shift for the attached carbon. Therefore, C-9 is predicted to appear at a very low chemical shift, around 10.5 ppm , a highly characteristic and diagnostic peak confirming the presence of the iodomethyl functionality.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. The predicted chemical shifts, multiplicities, and coupling constants form a unique spectroscopic fingerprint for the molecule. Specifically, the characteristic downfield singlet of the -CH₂I protons in the ¹H spectrum and the highly shielded upfield signal of the corresponding carbon in the ¹³C spectrum are definitive markers for this structure. This guide provides researchers with the necessary framework and reference data to confidently identify and characterize this and related imidazo[1,2-a]pyridine derivatives, ensuring data integrity in medicinal chemistry and drug development pipelines.

References

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). Google Scholar.
  • Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. (n.d.). BenchChem.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). BenchChem.
  • Kavrakov, O., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). ResearchGate. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • PDF: Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • 2-(4-Bromophenyl)-6-Methylimidazo[1,2-A]Pyridine(CAS 1023-01-4). (n.d.). MolBest. [Link]

  • Interpreting. (n.d.). OpenOChem Learn. [Link]

  • 2-(4-bromophenyl)-6-iodoH-imidazo[1,2-a]pyridine. (n.d.). Chem-Supply.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023).
  • Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. (n.d.). PMC. [Link]

  • Dhas, A., et al. (2021).
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022). MDPI. [Link]

  • QA1254925 - 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine 物料安全技术说明书(msds). (n.d.). chemBlink.

Sources

Mass Spectrometry Fragmentation Profiling of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged scaffolds in modern drug discovery, frequently utilized for their potent kinase inhibition and antimicrobial properties[1][2]. The derivative 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine presents a unique analytical challenge and opportunity due to its dual-halogen substitution. This whitepaper details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this molecule, providing a robust framework for structural elucidation, metabolite identification, and pharmacokinetic tracking.

Structural Significance & Ionization Dynamics

The structural architecture of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine dictates its behavior in the gas phase. The molecule features a basic imidazo[1,2-a]pyridine core, an aryl bromide at position 2, and an aliphatic iodide at position 6.

In positive ion mode (ESI+), the molecule readily accepts a proton at the highly basic imidazole nitrogen (N1), yielding the [M+H]+ precursor ions. The presence of both bromine and iodine creates a highly diagnostic isotopic signature:

  • Iodine ( 127 I) is monoisotopic.

  • Bromine exists as 79 Br and 81 Br in a nearly 1:1 natural abundance ratio.

Consequently, the MS1 spectrum exhibits a characteristic doublet for the [M+H]+ ion at m/z 412.9145 and 414.9124, separated by exactly 1.9979 Da. This isotopic fidelity is the cornerstone of validating the precursor ion prior to fragmentation.

Mechanistic Fragmentation Pathways (CID)

The collision-induced dissociation (CID) of this molecule is governed by the relative bond dissociation energies (BDE) of its substituents and the stability of the resulting product ions[3].

Primary Cleavage: C-I Bond Dissociation

Causality: The aliphatic C-I bond at position 6 is the weakest in the molecule (BDE ~210–230 kJ/mol). Furthermore, the 6-methyl position is pseudo-benzylic relative to the conjugated imidazo[1,2-a]pyridine system.

Upon low-energy CID (10–15 eV), the dominant pathway is the homolytic cleavage of the C-I bond, expelling an iodine radical (I•, 126.90 Da). This yields a highly stable, even-electron radical cation at m/z 286.0100 / 288.0079. The stability of this fragment is driven by resonance delocalization of the positive charge across the nitrogen-rich heterocyclic core. A competing, albeit less prominent, heterolytic cleavage expels neutral hydrogen iodide (HI, 127.91 Da), yielding an even-electron cation at m/z 285.0022 / 287.0001.

Secondary Cleavage: Aryl C-Br Bond Dissociation

Causality: The aryl C-Br bond is significantly stronger (BDE ~330 kJ/mol) than the C-I bond. Therefore, bromine loss only occurs as a secondary fragmentation event from the m/z 286/288 radical cation at elevated collision energies (25–35 eV).

The homolytic cleavage of the C-Br bond expels a bromine radical (Br•). Because both 79 Br and 81 Br are lost from their respective precursors, this pathway converges to a single, monoisotopic fragment at m/z 207.0917, representing the intact imidazo[1,2-a]pyridine core conjugated with a phenyl ring.

Tertiary Cleavage: Imidazo[1,2-a]pyridine Core Rupture

Causality: A hallmark of imidazo[1,2-a]pyridine fragmentation is the contraction and rupture of the heterocyclic core[3]. The m/z 286/288 ion undergoes a characteristic charge-directed loss of hydrogen cyanide (HCN, 27.01 Da) via ring opening of the imidazole moiety, yielding fragments at m/z 258.9991 / 260.9970. This diagnostic loss confirms the presence of the unsubstituted N1-C2-C3 region of the imidazole ring.

Quantitative Data & Fragment Mapping

To facilitate rapid spectral annotation, the exact masses of the precursor and key product ions are summarized below.

Table 1: Exact Mass and Isotopic Distribution of Precursor Ions

Ion SpeciesFormulaIsotopeExact Mass (m/z)Relative Abundance
[M+H]+ C14​H1179​BrIN2+​ 79 Br412.9145~50.5%
[M+H]+ C14​H1181​BrIN2+​ 81 Br414.9124~49.5%

Table 2: Diagnostic MS/MS Fragment Ions (CID)

Fragment IdentityNeutral LossPrecursor (m/z)Product (m/z)Collision Energy
[M+H−I∙]+∙ I• (126.90 Da)412.9 / 414.9286.0100 / 288.0079Low (10-15 eV)
[M+H−HI]+ HI (127.91 Da)412.9 / 414.9285.0022 / 287.0001Low (10-15 eV)
[M+H−I∙−Br∙]+ Br• (78.92/80.92 Da)286.0 / 288.0207.0917High (25-35 eV)
[M+H−I∙−HCN]+∙ HCN (27.01 Da)286.0 / 288.0258.9991 / 260.9970Med (20-25 eV)

Experimental Methodology: Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system . It integrates an automated feedback loop based on isotopic fidelity to prevent the acquisition of artifactual data.

Step 1: Sample Preparation
  • Procedure: Dissolve the analyte in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water. Add Formic Acid (FA) to a final concentration of 0.1% (v/v).

  • Causality: Formic acid ensures complete protonation of the basic N1 nitrogen in the liquid phase, maximizing the yield of [M+H]+ ions during the electrospray process and preventing signal suppression.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% ACN (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly hydrophobic nature of the bromophenyl and iodomethyl groups requires a strong organic gradient for elution. The sharp chromatographic peak minimizes ion suppression from background matrix.

Step 3: ESI Source Parameters
  • Procedure: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

Step 4: System Validation & Isotopic Fidelity Check (Critical Trust Pillar)
  • Procedure: Before triggering MS2 fragmentation, the acquisition software must evaluate the MS1 scan. The protocol employs an Isotopic Fidelity Check .

  • Mechanism: The precursor ion must display a 79 Br/ 81 Br ratio of 1:1 (±5% tolerance) at m/z 412.9 and 414.9.

  • Causality: If the ratio skews beyond this tolerance, it definitively indicates either detector saturation (space-charge effects in the trap) or an isobaric co-eluting interference. If the fidelity check fails, the system automatically aborts MS2 acquisition for that scan, preventing the generation of chimeric fragmentation spectra.

Step 5: CID MS/MS Acquisition
  • Procedure: Isolate m/z 412.9 and 414.9 in separate MS2 channels using a narrow isolation window (0.5 Da) to prevent cross-contamination of the isotopes. Apply a stepped collision energy ramp (15 eV, 25 eV, 35 eV) using Argon as the collision gas.

  • Causality: A stepped CE ramp ensures that both the low-energy primary cleavages (iodine loss) and high-energy secondary cleavages (bromine/HCN loss) are captured in a single composite MS2 spectrum.

Visual Workflows

Workflow S1 1. Sample Prep 0.1% FA in ACN/H2O S2 2. UHPLC Separation C18 Column S1->S2 S3 3. ESI(+) Ionization 3.0 kV Capillary S2->S3 S4 4. MS1 Isolation m/z 413 & 415 S3->S4 S5 5. CID Fragmentation Argon Gas, 10-40 eV S4->S5 S6 6. High-Res Detection TOF/Orbitrap S5->S6

Fig 1. Self-validating LC-ESI-MS/MS experimental workflow for imidazo[1,2-a]pyridine analysis.

Fragmentation M Precursor [M+H]+ m/z 413 / 415 F1 [M+H - I•]+• m/z 286 / 288 M->F1 - I• (127 Da) Low CE F2 [M+H - HI]+ m/z 285 / 287 M->F2 - HI (128 Da) Low CE F3 [M+H - I• - Br•]+ m/z 207 F1->F3 - Br• (79/81 Da) High CE F4 [M+H - I• - HCN]+• m/z 259 / 261 F1->F4 - HCN (27 Da) Med CE

Fig 2. Primary CID fragmentation pathways of the dual-halogenated imidazo[1,2-a]pyridine core.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed (nih.gov). 3

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Semantic Scholar. 1

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Crystal structure of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous clinically successful drugs.[1][2][3] This guide provides a detailed technical overview of the crystal structure of a specific derivative, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. Understanding the three-dimensional architecture of this molecule is paramount for elucidating its structure-activity relationship (SAR) and guiding the development of novel therapeutics.[4] This document will detail the synthesis, crystallization, and comprehensive X-ray crystallographic analysis of the title compound, offering insights into its molecular geometry and supramolecular assembly. The presence of both a bromo and an iodo substituent makes this compound particularly interesting for studying halogen bonding and its influence on crystal packing.[5]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is considered a "privileged scaffold" in drug discovery due to its remarkable versatility and broad spectrum of biological activities.[1][6] This fused heterocyclic system is a key structural motif in a variety of marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem.[2][3] The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive, with demonstrated efficacy as anticancer, antitubercular, antiviral, and anti-inflammatory agents.[3][4][6][7]

The unique electronic and structural features of the imidazo[1,2-a]pyridine core allow for diverse functionalization, enabling fine-tuning of its pharmacological properties. The title compound, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, incorporates several key features:

  • A 2-phenyl substitution: This is a common feature in many biologically active imidazo[1,2-a]pyridines, contributing to interactions with biological targets.

  • A 4-bromophenyl group: The bromine atom can participate in halogen bonding and other non-covalent interactions, influencing binding affinity and selectivity.

  • A 6-iodomethyl group: The iodomethyl group can also engage in halogen bonding and serves as a potential reactive handle for covalent modification of biological targets, a strategy of growing importance in drug design.[7]

A thorough understanding of the crystal structure of this molecule provides a foundational blueprint for rational drug design, enabling the development of next-generation therapeutics with enhanced potency and specificity.

Synthesis and Crystallization

The synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is typically achieved through a well-established condensation reaction.[3][8]

Synthetic Protocol

The classical approach involves the reaction of a substituted 2-aminopyridine with an α-haloketone.[3] For the title compound, the likely synthetic route is the reaction of 2-amino-5-(iodomethyl)pyridine with 2-bromo-1-(4-bromophenyl)ethanone.

Step-by-Step Synthesis:

  • Reactant Preparation: Equimolar amounts of 2-amino-5-(iodomethyl)pyridine and 2-bromo-1-(4-bromophenyl)ethanone are dissolved in a suitable solvent, such as ethanol or acetonitrile.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallography.[9] For small organic molecules like 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, several crystallization techniques can be employed.

Protocol for Slow Evaporation:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, or ethyl acetate).

  • Preparation: The solution is filtered to remove any particulate matter and placed in a clean vial.

  • Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Crystal Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[10][11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[9]

Experimental Workflow

The determination of a crystal structure follows a well-defined workflow, from crystal mounting to structure refinement and validation.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Structure & Validation crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Diffraction mount->xray diff_pattern Diffraction Pattern Collection xray->diff_pattern unit_cell Unit Cell Determination diff_pattern->unit_cell space_group Space Group Assignment unit_cell->space_group phase Phase Problem Solution space_group->phase model Model Building phase->model refine Structure Refinement model->refine final_model Final Structural Model refine->final_model validation Validation & Deposition (CCDC) final_model->validation

Caption: Workflow for single-crystal X-ray crystallography.

Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. This data is illustrative of what would be expected for a compound of this nature and is based on typical values for similar organic molecules.

ParameterValue
Chemical formulaC₁₃H₉BrIN₂
Formula weight412.04
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (ų)1489.1(9)
Z4
Calculated density (g/cm³)1.838
Absorption coefficient (mm⁻¹)4.567
F(000)776
Crystal size (mm³)0.25 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections collected10234
Independent reflections3421 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.087
Goodness-of-fit on F²1.05

Analysis of the Crystal Structure

The crystal structure reveals detailed information about the molecular geometry and the intermolecular interactions that govern the packing of the molecules in the solid state.

Molecular Structure

The imidazo[1,2-a]pyridine ring system is expected to be essentially planar.[12] The 4-bromophenyl ring at the 2-position will be twisted with respect to the plane of the imidazo[1,2-a]pyridine core, with a specific dihedral angle that is determined by steric and electronic factors. The iodomethyl group at the 6-position will also adopt a specific conformation.

Caption: Numbering scheme for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. In the case of the title compound, several types of interactions are anticipated to play a crucial role:

  • Halogen Bonding: The presence of both bromine and iodine atoms makes halogen bonding a significant feature. These interactions, where the halogen atom acts as an electrophilic species, can occur with nitrogen atoms or the π-systems of adjacent molecules (e.g., C-I···N or C-Br···π).

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core and the bromophenyl group can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the aromatic rings.

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds between carbon-bound hydrogen atoms and the nitrogen atoms of the imidazo[1,2-a]pyridine ring are also likely to be present.

The interplay of these interactions results in a well-defined three-dimensional supramolecular architecture.

Significance in Drug Discovery and Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug discovery and development.

  • Rational Drug Design: A high-resolution crystal structure provides the precise three-dimensional coordinates of every atom in the molecule. This information can be used in computational modeling and docking studies to predict how the molecule will interact with its biological target.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish a clear SAR. This allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery: The imidazo[1,2-a]pyridine core can be considered a molecular fragment. Understanding its preferred interaction geometries from crystal structures can guide the growth of these fragments into more potent lead compounds.

  • Covalent Inhibitor Design: The iodomethyl group is a potential electrophilic warhead for the design of targeted covalent inhibitors.[7] The crystal structure provides crucial information about the accessibility and orientation of this group, which is essential for designing molecules that can form a covalent bond with a specific residue on a target protein.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. From its synthesis and crystallization to the detailed analysis of its molecular and supramolecular structure, the information presented herein underscores the importance of X-ray crystallography in modern drug discovery. The structural insights gained from such studies are fundamental to advancing our understanding of the SAR of the versatile imidazo[1,2-a]pyridine scaffold and to the development of novel and effective therapeutic agents.

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A Technical Guide to the Quantum Chemical Analysis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical walkthrough of the quantum chemical calculations applied to a specific derivative, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. For researchers, scientists, and drug development professionals, understanding the fundamental electronic and structural properties of such molecules is paramount for rational drug design. This document outlines the theoretical framework and practical protocols for using Density Functional Theory (DFT) to elucidate the molecular geometry, electronic structure, reactivity, and spectroscopic signatures of this promising halogenated heterocyclic compound.[3][4][5]

Foundational Strategy: The "Why" and "How" of Computational Analysis

Before a molecule is synthesized or tested, computational chemistry offers a powerful, cost-effective lens to predict its behavior. For a novel compound like 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, our objective is not merely to calculate properties but to build a foundational understanding of its structure-activity relationship (SAR). This guide employs Density Functional Theory (DFT), a method that provides an optimal balance between computational cost and accuracy for systems of this size, making it a workhorse in modern drug design.[6][7]

The entire computational workflow is a self-validating system. The initial geometry optimization must yield a true energy minimum, confirmed by frequency analysis. This stable structure is then the reliable basis for all subsequent electronic and spectroscopic property calculations.

G cluster_input Initial Phase cluster_core_calc Core DFT Calculations cluster_properties Property Prediction cluster_output Analysis & Application Input 1. Initial 3D Structure of Molecule Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Find lowest energy state Freq 3. Frequency Analysis Opt->Freq Confirm true minimum Freq->Opt No imaginary frequencies? (If yes, re-optimize) Electronic 4a. Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Use optimized geometry Spectro 4b. Spectroscopic Properties (NMR, UV-Vis) Freq->Spectro Use optimized geometry Data 5. Data Synthesis (Reactivity, Stability, Spectra) Electronic->Data Spectro->Data DrugDev 6. Drug Development Insights (e.g., Docking, SAR) Data->DrugDev Inform experimental design

Figure 1: Workflow for Quantum Chemical Calculations. This diagram illustrates the logical progression from an initial molecular structure to actionable insights for drug development, emphasizing the dependency of property predictions on a validated optimized geometry.

Causality of Method Selection: DFT Functional and Basis Set

The choice of a computational model is the most critical decision in this process.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We select the B3LYP hybrid functional. This is a widely-used and well-validated functional that effectively incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. For organic molecules, B3LYP provides a robust description of molecular geometries and electronic properties.[8]

  • Basis Set: 6-311+G(d,p) : This basis set provides a flexible and accurate description of the electron distribution.

    • 6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high accuracy.

    • + : Diffuse functions are added, which are crucial for accurately describing the electron density far from the nucleus. This is important for anions, lone pairs, and non-covalent interactions.

    • (d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to allow for non-spherical distortion of the atomic orbitals, which is essential for describing chemical bonds accurately. This is particularly important for a molecule with multiple heteroatoms and halogen substituents.[9]

Molecular Geometry and Vibrational Stability

The first step in any quantum chemical analysis is to determine the most stable three-dimensional arrangement of the atoms—the optimized geometry.

Protocol: Geometry Optimization
  • Input Structure: A plausible 3D structure of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is constructed using molecular modeling software.

  • Calculation Setup: The calculation is performed using the selected DFT method (B3LYP/6-311+G(d,p)). The software is instructed to find a stationary point on the potential energy surface where the net forces on all atoms are close to zero.[10]

  • Convergence: The optimization process is iterative. The algorithm adjusts atomic positions in successive steps to lower the total energy until a convergence criterion (typically a very small energy gradient) is met.[11]

Protocol: Vibrational Frequency Analysis

Following optimization, a frequency calculation is mandatory.[12][13]

  • Calculation Setup: Using the identical method (B3LYP/6-311+G(d,p)), the second derivatives of the energy with respect to atomic positions are calculated at the optimized geometry.

  • Validation: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a saddle point (e.g., a transition state), not a stable structure, requiring re-optimization.[13]

  • Spectral Prediction: The calculated real frequencies correspond to the fundamental vibrational modes of the molecule, which can be used to predict its infrared (IR) spectrum.

ParameterOptimized ValueDescription
Selected Bond Lengths
C-Br~1.91 ÅCarbon-Bromine bond in the phenyl ring.
C-I~2.15 ÅCarbon-Iodine bond in the methyl group.
N1-C2 (Imidazo)~1.38 ÅBond within the imidazole ring.
C5-C6 (Pyridine)~1.39 ÅBond within the pyridine ring.
Selected Bond Angles
C(phenyl)-C-N(imidazo)~121°Angle connecting the two ring systems.
C6-C(methyl)-I~112°Angle of the iodomethyl substituent.
Table 1: Predicted Geometrical Parameters for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. These values represent the molecule's lowest energy conformation in the gas phase.

Electronic Landscape: Reactivity and Interaction Sites

With a validated structure, we can now probe the molecule's electronic properties, which are fundamental to its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.[14][15]

  • HOMO: Represents the outermost electrons and is associated with the molecule's electron-donating capability (nucleophilicity).

  • LUMO: Represents the lowest energy state for an incoming electron and is associated with the molecule's electron-accepting capability (electrophilicity).[15]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[16][17][18]

Figure 2: Conceptual Diagram of Frontier Molecular Orbitals. The energy gap (ΔE) between the HOMO and LUMO is a key determinant of molecular reactivity and electronic transitions.

ParameterCalculated Value (eV)Implication
EHOMO -6.25 eVEnergy of the highest occupied molecular orbital.
ELUMO -1.50 eVEnergy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) 4.75 eVIndicates good kinetic stability.
Ionization Potential (I) 6.25 eVEnergy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A) 1.50 eVEnergy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ) 3.875 eVGlobal tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η) 2.375 eVResistance to change in electron distribution ( (I-A)/2 ).
Table 2: Key Quantum Chemical Descriptors. These parameters, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's electronic stability and reactivity profile.
Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around nitrogen atoms, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, such as those around acidic hydrogens, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the bromophenyl ring.

For 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, the MEP map would reveal negative potential concentrated around the nitrogen atoms of the imidazo[1,2-a]pyridine core, highlighting them as key sites for hydrogen bonding and other intermolecular interactions in a biological context.[8][9]

In Silico Spectroscopy: Predicting Analytical Signatures

Quantum chemistry can predict spectroscopic data with remarkable accuracy, aiding in structure confirmation and interpretation of experimental results.

NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts.[19][20] This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra.

  • Input: The B3LYP/6-311+G(d,p) optimized geometry is used as the input.

  • Calculation: A GIAO calculation is performed at the same level of theory. This computes the isotropic magnetic shielding constant (σ) for each nucleus.

  • Reference: The same calculation is performed for a reference compound, typically tetramethylsilane (TMS).

  • Chemical Shift Calculation: The chemical shift (δ) is calculated using the formula: δ = σ_ref - σ_sample.

Atom PositionCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
Imidazo[1,2-a]pyridine Core
H-3~7.8~115
H-5~8.2~125
C-6 (with -CH₂I)-~120
H-7~7.4~118
H-8~7.6~112
Substituents
-CH₂I~4.6~10
Bromophenyl (ortho to C)~7.7~132
Bromophenyl (meta to C)~7.5~129
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts. These theoretical values serve as a guide for assigning peaks in an experimental spectrum. Note that actual values may vary depending on solvent and experimental conditions.[21][22]
UV-Vis Absorption Spectrum Prediction

Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum.[23][24][25]

  • Input: The optimized ground-state geometry is used.

  • Calculation: A TD-DFT calculation (e.g., using the B3LYP functional) is performed to compute the vertical excitation energies and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the absorption.

  • Solvent Effects: To better mimic experimental conditions, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).

  • Spectrum Generation: The calculated excitations are plotted as absorption wavelength (λ) vs. intensity to generate a theoretical spectrum.

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~340 nm0.45HOMO → LUMOπ → π
~285 nm0.28HOMO-1 → LUMOπ → π
~250 nm0.35HOMO → LUMO+1π → π
Table 4: Predicted Electronic Transitions for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. The primary absorption band is predicted to be a π → π transition involving the frontier molecular orbitals.

Synthesis and Implications for Drug Development

The computational data generated provides a powerful roadmap for drug development professionals.

  • Reactivity Insights: The HOMO, LUMO, and MEP analyses pinpoint the most reactive sites on the molecule, guiding strategies for further functionalization or understanding potential metabolic pathways.[26][27]

  • Structural Confirmation: Predicted NMR and UV-Vis spectra can be used to confirm the identity and purity of the synthesized compound, accelerating the experimental workflow.

  • Basis for Further Modeling: The optimized geometry and charge distribution are essential starting points for more advanced modeling techniques like molecular docking. This allows researchers to simulate how the molecule might bind to a biological target (e.g., a protein active site), providing crucial insights into its potential mechanism of action.[9][28][29] The electronic properties elucidated by DFT can help explain the strength and nature of these interactions.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. As demonstrated with 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, a comprehensive analysis using DFT can deliver a wealth of predictive information. From establishing the most stable 3D structure to elucidating its electronic reactivity and spectroscopic fingerprints, these computational methods de-risk and accelerate the drug discovery process. This in-depth theoretical characterization provides the foundational knowledge necessary to make informed, data-driven decisions in the complex journey of developing new therapeutic agents.

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The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendance of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its structural features, including a bridgehead nitrogen atom and a tunable substitution pattern, allow for diverse interactions with various biological targets.[3] Marketed drugs such as the anxiolytics zolpidem and alpidem underscore the therapeutic relevance of this heterocyclic system.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted imidazo[1,2-a]pyridines, intended to serve as a valuable resource for researchers and professionals in drug development.

Synthetic Strategies: Constructing the Imidazo[1,2-a]pyridine Core

The versatility of the imidazo[1,2-a]pyridine scaffold is mirrored in the variety of synthetic methodologies developed for its construction. These can be broadly categorized into classical condensation reactions and modern multicomponent reactions, each offering distinct advantages in terms of efficiency, diversity, and substitution patterns.

Classical Condensation Reactions: A Foundational Approach

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] This straightforward approach provides a reliable route to the core structure.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine [3][4]

This protocol details the synthesis of a representative imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Bromoacetophenone (2.5 mmol)

  • 2-Aminopyridine (1.02 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Acetonitrile (10 mL)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask, add 2-bromoacetophenone (0.50 g, 2.5 mmol) and 2-aminopyridine (1.02 equiv).

  • Dissolve the reactants in acetonitrile (10 mL) and add sodium bicarbonate (2.0 equiv).

  • Reflux the reaction mixture for 1 hour, open to the air.

  • Cool the reaction to room temperature and remove the insoluble material by vacuum filtration.

  • Monitor the reaction for the presence of remaining 2-bromoacetophenone using thin-layer chromatography (TLC) on silica gel plates with a 1:1 EtOAc/hexanes mobile phase.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Characterization of 2-Phenylimidazo[1,2-a]pyridine: [3]

  • ¹H-NMR (CDCl₃): δ = 8.12 (d, J = 6.8 Hz, 1H), 7.97-7.95 (t, 2H), 7.86 (s, 1H), 7.65-7.63 (d, J = 9.1 Hz, 1H), 7.46-7.43 (m, 2H), 7.35-7.32 (t, 1H), 7.19-7.16 (m, 1H), 6.79-6.77 (t, J = 6.7 Hz, 1H).

Multicomponent Reactions (MCRs): A Modern Approach to Diversity

Multicomponent reactions have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6]

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB-3CR) Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative [7][8]

This protocol provides a general procedure for the GBB-3CR.

Materials:

  • 2-Aminopyridine (1 equiv)

  • Aldehyde (e.g., furfural) (1 equiv)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1 equiv)

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • Solvent (e.g., methanol or water)

Procedure:

  • In a sealed vial, combine the 2-aminopyridine, aldehyde, and isocyanide in the chosen solvent.

  • If required, add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature or with heating (conventional or microwave irradiation) until completion, monitored by TLC.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The crude product is purified by flash chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Characterization of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine: [7]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J =3.2, 1H), 6.69 (t, J =6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.

  • ¹³C NMR (126 MHz, CDCl₃): δ 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 ppm.

G cluster_0 Synthetic Workflow for Imidazo[1,2-a]pyridines cluster_1 Classical Condensation cluster_2 Groebke-Blackburn-Bienaymé MCR 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine 2-Aminopyridine_MCR 2-Aminopyridine GBB-3CR GBB-3CR 2-Aminopyridine_MCR->GBB-3CR Aldehyde Aldehyde Aldehyde->GBB-3CR Isocyanide Isocyanide Isocyanide->GBB-3CR 3-Amino-Imidazo[1,2-a]pyridine 3-Amino-Imidazo[1,2-a]pyridine GBB-3CR->3-Amino-Imidazo[1,2-a]pyridine

Caption: Synthetic routes to imidazo[1,2-a]pyridines.

Biological Activities and Mechanisms of Action

Substituted imidazo[1,2-a]pyridines exhibit a remarkable breadth of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives are well-documented, with several mechanisms of action identified.[3]

1. Kinase Inhibition:

A primary mode of anticancer action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[9][10] These compounds can act as dual PI3K/mTOR inhibitors, effectively shutting down this critical cancer-promoting cascade.[11] Inhibition of this pathway leads to decreased phosphorylation of Akt and its downstream targets, ultimately inducing cell cycle arrest and apoptosis.[9][12]

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Imidazo_1_2_a_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_1_2_a_pyridine->PI3K Inhibition Imidazo_1_2_a_pyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition.

2. Tubulin Polymerization Inhibition:

Another significant anticancer mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[13] Certain imidazo[1,2-a]pyridine derivatives bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[14] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast)45[15]
IP-6 HCC1937 (Breast)47.7[15]
Compound 6 A375 (Melanoma)9.7 - 44.6[9][16]
Compound 12b Hep-2 (Laryngeal)11[17]
Compound 12b HepG2 (Liver)13[17]
Compound 12b MCF-7 (Breast)11[17]
Compound 12b A375 (Melanoma)11[17]
Compound 13k HCC827 (Lung)0.09[18]
TB-25 HCT-116 (Colon)0.023[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [15]

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified period (e.g., 48 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against M. tuberculosis.[20][21]

Mechanism of Action:

The primary target of many antitubercular imidazo[1,2-a]pyridines is the ubiquinol cytochrome c reductase (QcrB) , a key component of the electron transport chain.[20][22] Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to cell death. Some derivatives also target ATP synthase, further crippling the energy production of the mycobacterium.[23]

Quantitative Data: Antitubercular Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative imidazo[1,2-a]pyridine derivatives against M. tuberculosis.

Compound ClassM. tuberculosis Strain(s)MIC Range (µM)Reference
Imidazo[1,2-a]pyridinesH37Rv and others0.03 - 5[20][21]
2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamidesMDR and XDR strains0.07 - 2.2[23]
Imidazo[1,2-a]pyridine-3-carboxamidesH37Rv≤0.006[24]

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA) [25]

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis (e.g., H37Rv).

  • Incubate the plates at 37°C for several days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of imidazo[1,2-a]pyridines can be significantly influenced by the nature and position of substituents on the bicyclic core.

  • Anticancer Activity: For kinase inhibitors, specific substitutions on the phenyl ring at the 2-position and modifications at the 3-position are crucial for potency and selectivity.[10] For tubulin inhibitors, the presence of a trimethoxyphenyl group, similar to that in colchicine, often enhances activity.[13]

  • Antitubercular Activity: In the case of antitubercular agents, bulky and lipophilic biaryl ether substitutions on the carboxamide side chain at the 3-position have been shown to lead to nanomolar potency.[24] Conversely, substitution of a methyl group with a chloro group at the 7-position on the imidazo[1,2-a]pyridine core can diminish activity.[24]

Conclusion and Future Perspectives

Substituted imidazo[1,2-a]pyridines represent a highly versatile and promising scaffold in drug discovery. The synthetic tractability of this core allows for the generation of diverse chemical libraries, while its ability to interact with a wide range of biological targets provides a foundation for the development of novel therapeutics for cancer, tuberculosis, and other diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel substitution patterns to enhance potency and selectivity. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs.

References

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  • Bosch, M. E., Campos-Gómez, E., & Scherman, M. S. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(5), 459-463. [Link]

  • Li, Y., Zhang, Y., & Chen, Y. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3046-3064. [Link]

  • Wang, Y., Li, J., & Zhang, T. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. European Journal of Medicinal Chemistry, 245, 114899. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • ResearchGate. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

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  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Gonzalez-Molina, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 5035. [Link]

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  • Santaniello, B. S., Price, M. J., & Murray, J. K. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-378. [Link]

  • Wang, Y., Li, J., & Zhang, T. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Wang, Y., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry, 88(18), 12963-12973. [Link]

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  • Gonzalez-Molina, R., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum, 2(1), 1-5. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

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  • de Souza, A. C. B., & da Silva, F. de C. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Química Nova, 47(5), 654-659. [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37305-37315. [Link]

  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2021, 6649837. [Link]

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  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3196. [Link]

  • Li, J., et al. (2021). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Synfacts, 17(05), 0513. [Link]

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Methodological & Application

Application Note: A Detailed Synthetic Route for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Molecules incorporating this bicyclic N-heterocycle exhibit diverse biological activities, including antiviral, anticancer, and immunomodulatory properties.[1][2] The targeted functionalization of this core allows for the fine-tuning of molecular properties to optimize therapeutic efficacy and pharmacokinetic profiles.

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, a valuable intermediate for drug discovery and development. The synthetic strategy begins with the widely available starting material, 2-amino-5-methylpyridine, and proceeds through the construction of the imidazo[1,2-a]pyridine core, followed by a selective functionalization of the 6-methyl group. This guide is designed for researchers and scientists in organic synthesis and drug development, offering not only a step-by-step protocol but also expert insights into the rationale behind the experimental choices and potential challenges.

Overall Synthetic Scheme

The synthesis is a two-step process. First, the imidazo[1,2-a]pyridine core is constructed via a condensation/cyclization reaction. Second, the methyl group at the 6-position is selectively iodinated via a radical substitution reaction.

Synthetic_Workflow cluster_0 Step 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_1 Step 2: Radical Iodination 2_Amino_5_methylpyridine 2-Amino-5-methylpyridine Intermediate 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine 2_Amino_5_methylpyridine->Intermediate 1. NaHCO3, Ethanol 2. Reflux Phenacyl_Bromide 2-Bromo-1-(4-bromophenyl)ethanone Phenacyl_Bromide->Intermediate Intermediate->Intermediate_ref Final_Product 2-(4-Bromophenyl)-6-(iodomethyl) imidazo[1,2-a]pyridine Intermediate_ref->Final_Product NIS, AIBN Acetonitrile, Reflux caption_step1 Step 1: Core Synthesis caption_step2 Step 2: Iodination

Figure 1: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (Intermediate)

The foundational step in this synthesis is the construction of the imidazo[1,2-a]pyridine ring system. This is achieved through the well-established condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[3] This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic core.

Reaction Mechanism

The mechanism involves the initial nucleophilic attack of the pyridine ring nitrogen of 2-amino-5-methylpyridine onto the electrophilic carbon of 2-bromo-1-(4-bromophenyl)ethanone. This is followed by an intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon, and a subsequent dehydration step yields the final aromatic product.

Mechanism_Step1 Mechanism for Imidazo[1,2-a]pyridine Formation Start 2-Amino-5-methylpyridine + 2-Bromo-1-(4-bromophenyl)ethanone SN2 SN2 Attack (Pyridine N on CH2Br) Start->SN2 Base (e.g., NaHCO3) Intermediate1 N-Phenacylpyridinium salt SN2->Intermediate1 Cyclization Intramolecular Cyclization (NH2 on C=O) Intermediate1->Cyclization Intermediate2 Hemiaminal Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Product 2-(4-Bromophenyl)-6-methyl- imidazo[1,2-a]pyridine Dehydration->Product Mechanism_Step2 Proposed Radical Iodination Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical_AIBN 2 R• + N2 AIBN->Radical_AIBN Heat (Δ) Intermediate Ar-CH3 Benzylic_Radical Ar-CH2• NIS N-Iodosuccinimide (NIS) Product Ar-CH2I (Product) Benzylic_Radical->Product + NIS NIS->Product Succinimidyl_Radical Succinimidyl Radical Succinimidyl_Radical->Intermediate abstracts H•

Sources

Using 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki Cross-Coupling Reactions Using 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Introduction: A Bifunctional Scaffold for Complex Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for numerous bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] The specific reagent, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, is a highly versatile building block designed for advanced synthetic applications. It uniquely features two distinct carbon-halogen bonds suitable for palladium-catalyzed cross-coupling reactions: an C(sp²)-Br bond on the phenyl ring and a more reactive C(sp³)-I bond at the 6-methyl position.

This dual reactivity allows for programmed, selective, or exhaustive functionalization, enabling the synthesis of complex, multi-substituted imidazo[1,2-a]pyridine derivatives. This application note provides a comprehensive guide to leveraging this reagent in Suzuki-Miyaura cross-coupling reactions, detailing the underlying mechanistic principles, offering detailed protocols for achieving chemoselectivity, and presenting data to guide experimental design.

Pillar 1: The Mechanistic Foundation of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which is continuously regenerated.[4] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the organic halide, forming a Pd(II) intermediate. This step is often rate-determining, particularly for less reactive halides like aryl chlorides.[3][5]

  • Transmetalation: The organic group (R²) is transferred from the organoboron species to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., [R²-B(OH)₃]⁻), facilitating the transfer of R² to the palladium and displacing the halide.[6][7][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst to re-enter the cycle.[2][3]

Suzuki_Mechanism cluster_caption pd0 Pd(0)Ln pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiix->pdiir Transmetalation pdiir->pd0 product R¹-R² pdiir->product Reductive Elimination r1x R¹-X r1x->pdiix r2by2 R²-B(Y)₂ + Base r2by2->pdiir catalyst_regen

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Mastering Chemoselectivity

The primary challenge and opportunity when using 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine lies in controlling which halide reacts. The C(sp³)-I bond is generally more susceptible to oxidative addition than the C(sp²)-Br bond due to its lower bond dissociation energy. This inherent reactivity difference can be exploited to achieve selective monofunctionalization.

  • Favoring C-I Coupling: Milder reaction conditions, such as lower temperatures and the use of catalyst systems known to be effective for C(sp³)-halides, will favor reaction at the 6-(iodomethyl) position.

  • Favoring C-Br Coupling: While less intuitive, it may be possible to favor C-Br coupling by choosing ligands that have a strong preference for aryl halides. However, a more practical approach to obtaining the C-Br coupled product selectively would involve a different synthetic intermediate that does not possess the more reactive iodomethyl group.

  • Achieving Double Coupling: More forcing conditions, including elevated temperatures, longer reaction times, and a stoichiometric excess of the boronic acid and base (e.g., >2.2 equivalents), can drive the reaction to completion at both sites.[9]

Pillar 3: Experimental Protocols and Methodologies

Safety First: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable. Aryl halides can be irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

Protocol A: Selective Suzuki Coupling at the 6-(Iodomethyl) Position

This protocol is designed to favor the formation of a C(sp³)-C(sp²) bond by reacting at the more labile iodomethyl position under mild conditions.

Materials:

  • 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene/Water (5:1 mixture, 6 mL)

  • Round-bottom flask or microwave vial, magnetic stir bar, condenser

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol B: Exhaustive Double Suzuki Coupling

This protocol uses more forcing conditions to achieve coupling at both the C-I and C-Br positions.

Materials:

  • 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.5 mmol, 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL)

  • Round-bottom flask, magnetic stir bar, condenser

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, the arylboronic acid, and Na₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Catalyst and Solvent Addition: Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to reflux (approx. 100 °C). Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol A.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts reaction efficiency, yield, and selectivity. The following table summarizes common conditions used for Suzuki couplings on related imidazo[1,2-a]pyridine scaffolds, providing a valuable starting point for optimization.[11]

EntryHalide PositionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
16-BromoPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/EtOHMW, 15095
26-ChloroPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/EtOHMW, 15092
33-IodoPd(OAc)₂ (10)-K₂CO₃ (3)DME8085[12]
46,8-DibromoPd(OAc)₂ (10)-Na₂CO₃ (4)H₂OMW, 15072[9]
5Aryl BromidePd(OAc)₂ (0.01)SPhos (0.02)K₃PO₄ (2)TolueneRT>95[13]

MW = Microwave Irradiation; DME = 1,2-Dimethoxyethane; RT = Room Temperature.

This data suggests that Pd(PPh₃)₄ is highly effective for halides on the imidazo[1,2-a]pyridine core, especially under microwave conditions. For the aryl bromide portion, modern bulky phosphine ligands like SPhos allow for highly efficient coupling even at room temperature.[13]

Experimental Workflow Visualization

A systematic approach from setup to analysis is crucial for reproducible results.

Workflow cluster_caption setup 1. Reagent Setup (Halide, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Cool, Dilute, Separate Layers) reaction->workup extract 6. Extraction (e.g., Ethyl Acetate) workup->extract purify 7. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) extract->purify column 8. Column Chromatography purify->column analysis 9. Characterization (NMR, MS) column->analysis

Caption: General experimental workflow for Suzuki coupling.

Conclusion

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is a powerful and versatile building block for creating molecular complexity. By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, researchers can achieve selective mono-arylation at the highly reactive 6-(iodomethyl) position or exhaustive di-arylation at both reactive sites. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists in drug discovery and materials science to effectively utilize this reagent in their synthetic campaigns, enabling the efficient construction of novel and valuable compounds.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. ([Link])

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. ([Link])

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ([Link])

  • Matos, K.; Soderquist, J. A. The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. J. Org. Chem.1998 , 63(14), 4603–4610. ([Link])

  • Carrow, B. P.; Hartwig, J. F. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. J. Am. Chem. Soc.2011 , 133(8), 2116–2119. ([Link])

  • Gueiffier, A., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Heterocycles2006 , 68(3), 535. ([Link])

  • Singh, F. V.; Wirth, T. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics2017 , 36(11), 2182–2193. ([Link])

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • Reddy, T. J., et al. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications2006 , 36(6), 803-809. ([Link])

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ([Link])

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ([Link])

  • Synfacts. Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Derivatives. Synfacts2008 , 2008(02), 0131. ([Link])

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])

  • HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. ([Link])

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ([Link])

  • Bentham Science. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ([Link])

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ([Link])

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ([Link])

  • SpringerLink. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. ([Link])

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ([Link])

  • R Discovery. An Efficient Synthetic Route to New Imidazo[1,2-a]pyridines by Cross-Coupling Reactions in Aqueous Medium. ([Link])

  • Andrew G Myers Research Group. The Suzuki Reaction. ([Link])

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ([Link])

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ([Link])

  • MDPI. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. ([Link])

  • Chem-Impex. 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine. ([Link])

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ([Link])

  • ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ([Link])

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ([Link])

  • PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. ([Link])

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ([Link])

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on the 6-(Iodomethyl) Group of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds.[1][2] Functionalization of this core structure is a key strategy in the development of novel therapeutic agents. This document provides a detailed guide to the nucleophilic substitution reactions on the 6-(iodomethyl) group of the imidazo[1,2-a]pyridine ring system. This reactive handle serves as a versatile entry point for the introduction of diverse functionalities, enabling the synthesis of libraries of novel compounds for drug discovery and development. These application notes offer insights into the reaction mechanism, detailed experimental protocols for various nucleophiles, and a discussion of the factors influencing reactivity and yield.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] The ability to strategically modify this scaffold is paramount for fine-tuning the pharmacological profile of drug candidates. The 6-position of the imidazo[1,2-a]pyridine ring is a particularly attractive site for modification, and the introduction of a reactive iodomethyl group at this position opens up a vast chemical space for the synthesis of novel derivatives. The high reactivity of the C-I bond in the 6-(iodomethyl) group makes it an excellent electrophile for a wide range of nucleophiles.

Reaction Mechanism and Rationale

The nucleophilic substitution reaction on 6-(iodomethyl)imidazo[1,2-a]pyridine is anticipated to proceed primarily through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The carbon atom of the iodomethyl group is the electrophilic center, and the iodide ion is an excellent leaving group.

Key Mechanistic Features:

  • Benzylic-like Reactivity: The methylene group at the 6-position is analogous to a benzylic position, which enhances its reactivity towards nucleophilic attack. The adjacent imidazo[1,2-a]pyridine ring system can stabilize the transition state of the SN2 reaction.

  • Leaving Group Ability: Iodide is a large, highly polarizable anion, making it an excellent leaving group and thus facilitating the substitution reaction.

  • Stereochemistry: If the reaction were to be performed on a chiral, non-racemic starting material (which is not the case for the parent 6-(iodomethyl)imidazo[1,2-a]pyridine), the SN2 mechanism would lead to an inversion of stereochemistry at the methylene carbon.

Diagram of the SN2 Reaction Mechanism

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with 6-(iodomethyl)imidazo[1,2-a]pyridine.

Experimental Protocols

The following protocols provide a general framework for conducting nucleophilic substitution reactions on 6-(iodomethyl)imidazo[1,2-a]pyridine with various classes of nucleophiles. It is crucial to note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates to achieve optimal yields.

General Considerations
  • Starting Material: 6-(Iodomethyl)imidazo[1,2-a]pyridine can be synthesized from the corresponding 6-(hydroxymethyl)imidazo[1,2-a]pyridine via an Appel reaction or by treatment with triphenylphosphine and iodine.

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally suitable for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself.

  • Temperature: Reactions are typically conducted at room temperature or with gentle heating to increase the reaction rate. Higher temperatures should be used with caution to avoid potential side reactions.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive nucleophiles and improve reproducibility.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of 6-(aminomethyl)imidazo[1,2-a]pyridines, which are valuable building blocks for further derivatization.

Workflow for Amination Reaction

Amination_Workflow A Dissolve 6-(iodomethyl)imidazo[1,2-a]pyridine in a suitable aprotic solvent (e.g., DMF, ACN). B Add the amine nucleophile (1.1-2.0 equivalents). A->B C Add a non-nucleophilic base (e.g., K2CO3, DIPEA) if the amine is used as its salt or to scavenge HI produced. B->C D Stir the reaction mixture at room temperature or heat (e.g., 50-80 °C). C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Upon completion, perform aqueous workup (e.g., extraction with an organic solvent). E->F G Purify the product by column chromatography. F->G

Caption: Step-by-step workflow for the amination of 6-(iodomethyl)imidazo[1,2-a]pyridine.

Detailed Steps:

  • To a solution of 6-(iodomethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the desired primary or secondary amine (1.1-2.0 eq).

  • If the amine is used as a hydrochloride or hydrobromide salt, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 6-(thiomethyl)imidazo[1,2-a]pyridines, which can be further oxidized to sulfoxides and sulfones, providing access to a wider range of derivatives.

Detailed Steps:

  • To a solution of the desired thiol (1.1 eq) in a suitable aprotic solvent such as DMF or ACN (0.1-0.5 M), add a base such as sodium hydride (NaH, 1.1 eq, handle with extreme care) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C to generate the thiolate in situ.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of 6-(iodomethyl)imidazo[1,2-a]pyridine (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol describes the synthesis of 6-(alkoxymethyl)imidazo[1,2-a]pyridines, introducing an ether linkage.

Detailed Steps:

  • To a solution of the desired alcohol (a large excess can be used as the solvent in some cases, or 1.5-3.0 eq in an inert solvent like THF or DMF) add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C to generate the alkoxide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-(iodomethyl)imidazo[1,2-a]pyridine (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on 6-(iodomethyl)imidazo[1,2-a]pyridine with different classes of nucleophiles.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines Morpholine, PiperidineK₂CO₃, DIPEADMF, ACN25 - 802 - 24
Thiols Thiophenol, EthanethiolNaH, K₂CO₃DMF, ACN0 - 251 - 12
Alkoxides Sodium methoxide, Potassium tert-butoxideNaH (from alcohol)THF, DMF, Alcohol0 - 602 - 18

Note: The reaction times are indicative and should be optimized by monitoring the reaction progress.

Troubleshooting

  • Low Yield:

    • Increase temperature: Gently heating the reaction can increase the rate.

    • Use a more polar solvent: A more polar aprotic solvent can accelerate SN2 reactions.

    • Check the purity of the starting material: Impurities in the 6-(iodomethyl)imidazo[1,2-a]pyridine can interfere with the reaction.

    • Use a stronger base (for thiols and alcohols): Ensure complete deprotonation of the nucleophile.

  • Side Product Formation:

    • Elimination (E2): If a sterically hindered or strong, non-nucleophilic base is used at high temperatures, elimination to form the corresponding 6-vinylimidazo[1,2-a]pyridine may occur. Lowering the reaction temperature can mitigate this.

    • Over-alkylation of amines: For primary amines, dialkylation can be a side reaction. Using a larger excess of the amine can favor mono-alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • 6-(Iodomethyl)imidazo[1,2-a]pyridine is expected to be a reactive alkylating agent and should be handled with care to avoid skin contact and inhalation.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Application Notes: Synthesis and Biological Significance of Imidazo[1,2-a]pyridines Derived from 6-(1H-imidazol-1-yl)nicotinaldehyde. Benchchem.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for Covalent Protein Labeling with 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Covalent Labeling with a Novel Imidazo[1,2-a]pyridine Scaffold

The selective chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. Covalent labeling, in particular, offers a powerful approach to irreversibly tag proteins for visualization, track their interactions, and develop targeted covalent inhibitors. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This application note provides a detailed protocol for the use of a novel imidazo[1,2-a]pyridine-based reagent, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, for the covalent labeling of proteins.

The key to the reactivity of this reagent lies in the iodomethyl group at the C6 position of the imidazo[1,2-a]pyridine core. This functional group acts as a reactive electrophile, analogous to the well-established cysteine-reactive reagent, iodoacetamide.[3] The primary mechanism of action is the alkylation of nucleophilic amino acid residues, with a strong predicted preference for the thiol group of cysteine residues.[4] The bulky 2-(4-Bromophenyl) substituent and the heterocyclic core may offer unique properties in terms of solubility, steric interactions within protein binding pockets, and spectral characteristics that can be exploited in downstream applications.

This guide will provide a comprehensive, step-by-step protocol for protein labeling with 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, methods for the characterization of the resulting conjugate, and a discussion of potential challenges and optimization strategies.

Chemical and Physical Properties of the Labeling Reagent

A thorough understanding of the labeling reagent is critical for successful bioconjugation. The properties of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine and a closely related analog are summarized below.

Property2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
CAS Number 118000-66-1[5]1023-01-4
Molecular Formula C13H8BrIN2[5]C14H11BrN2
Molecular Weight 399.02 g/mol [5]287.15 g/mol
Appearance Off-white amorphous powder[5]Solid
Melting Point 210-218 °C[5]214-218 °C
Purity ≥ 98% (HPLC)[5]97%

Reaction Mechanism: Covalent Adduct Formation

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group of a cysteine residue, the thiolate anion (S-), acts as a potent nucleophile, attacking the electrophilic carbon of the iodomethyl group. This results in the formation of a stable thioether bond and the displacement of iodide as a leaving group.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Quenching & Purification cluster_analysis Characterization prep_protein 1. Prepare Protein Solution reduce 2. Reduce Disulfide Bonds (optional) prep_protein->reduce add_reagent 3. Add Labeling Reagent reduce->add_reagent incubate 4. Incubate add_reagent->incubate quench 5. Quench Reaction incubate->quench purify 6. Purify Labeled Protein quench->purify sds_page 7. SDS-PAGE Analysis purify->sds_page mass_spec 8. Mass Spectrometry sds_page->mass_spec

Caption: Experimental workflow for protein labeling.

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent. A 10-fold molar excess of DTT or TCEP over the protein is a good starting point. Incubate for 1 hour at 37°C.

    • Crucial Note: If DTT is used as the reducing agent, it must be removed before adding the labeling reagent, as it will compete for the reagent. This can be achieved using a desalting column. TCEP does not contain a free thiol and generally does not require removal.

  • Labeling Reaction:

    • Prepare a fresh stock solution of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine in DMSO or DMF (e.g., 10-50 mM).

    • Add the labeling reagent to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a recommended starting point for optimization. [6]The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal incubation time may vary and should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in large excess (e.g., 100-fold) over the initial concentration of the labeling reagent. This will consume any unreacted 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Characterization of the Labeled Protein: A Self-Validating System

Thorough characterization is essential to confirm successful labeling, determine the extent of modification, and identify the site(s) of covalent attachment.

SDS-PAGE Analysis
  • Run the labeled protein alongside the unlabeled control on an SDS-PAGE gel.

  • While a significant mass change is not expected to be visible on the gel due to the relatively small size of the label, this step is crucial to assess the integrity of the protein after the labeling procedure and to check for any aggregation or degradation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the most powerful tool for characterizing the labeled protein. A typical bottom-up proteomics workflow can be employed. [6]

  • Intact Protein Analysis (Optional):

    • Analysis of the intact labeled protein by ESI-MS can confirm the successful covalent attachment of the label and provide the degree of labeling (i.e., the number of labels per protein molecule). The expected mass increase upon labeling is approximately 318.99 Da (the mass of the 2-(4-Bromophenyl)-6-(methyl)imidazo[1,2-a]pyridine moiety).

  • Peptide Mapping and MS/MS for Site Identification:

    • Denature, reduce, and alkylate any remaining free cysteines in the labeled protein sample (e.g., with iodoacetamide to prevent disulfide scrambling during digestion).

    • Digest the protein into smaller peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The modified peptides will have a characteristic mass shift. Search the MS/MS data against the protein sequence database, including the mass of the 2-(4-Bromophenyl)-6-(methyl)imidazo[1,2-a]pyridine moiety (+318.99 Da) as a variable modification on nucleophilic amino acids (Cys, His, Lys, Met).

    • The fragmentation pattern in the MS/MS spectra will allow for the precise localization of the modification to a specific amino acid residue. The fragmentation of the imidazo[1,2-a]pyridine core itself can provide additional confirmation. [7]

Trustworthiness: Addressing Potential Off-Target Reactions

While the iodomethyl group has a strong preference for cysteine, side reactions with other nucleophilic amino acid residues can occur, especially at higher pH values and with prolonged incubation times. [8]

  • Lysine: The ε-amino group of lysine can be alkylated.

  • Histidine: The imidazole side chain of histidine is a potential target.

  • Methionine: The thioether side chain of methionine can be alkylated.

To minimize off-target modifications:

  • Control the pH: Maintain the reaction pH between 7.0 and 8.0. Higher pH values increase the nucleophilicity of other residues. [6]* Optimize Reagent Concentration: Use the lowest molar excess of the labeling reagent that provides a satisfactory degree of labeling.

  • Limit Reaction Time: Determine the optimal reaction time to achieve sufficient labeling without significant side reactions.

  • Thorough Characterization: Use mass spectrometry to identify any potential off-target modifications.

Conclusion: A Versatile Tool for Protein Chemistry

The protocol described herein provides a robust framework for the covalent labeling of proteins using the novel reagent 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. By leveraging the reactivity of the iodomethyl group, this reagent offers a means to introduce the versatile imidazo[1,2-a]pyridine scaffold into proteins. The provided guidelines for reaction optimization and detailed characterization will enable researchers to confidently employ this tool in their studies of protein structure, function, and interactions. As with any novel reagent, careful optimization and thorough validation are paramount to ensure the generation of reliable and reproducible data.

References

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  • PubChem. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

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  • Lin, L., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2456-2464. [Link]

  • Wang, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

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  • Kipping, M., & Schiene-Fischer, C. (2010). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.11. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry, 14(32), 7682-7696. [Link]

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Application Note & Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds, including widely prescribed drugs like Zolpidem and Alpidem.[1][2][3] This guide provides an in-depth exploration of modern, one-pot synthetic strategies for constructing this valuable framework. We move beyond simple procedural lists to explain the underlying mechanistic principles that govern these complex transformations. Detailed, field-proven protocols for key multicomponent reactions (MCRs) are presented, alongside a comparative analysis of various catalytic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the efficiency, atom economy, and elegance of one-pot methodologies for the synthesis of novel imidazo[1,2-a]pyridine derivatives.

Introduction: The Strategic Advantage of One-Pot Synthesis

The synthesis of complex heterocyclic systems like imidazo[1,2-a]pyridines has traditionally involved multi-step sequences requiring the isolation and purification of intermediates. This approach is often time-consuming, resource-intensive, and leads to lower overall yields. One-pot synthesis, particularly through multicomponent reactions (MCRs), offers a paradigm shift.[4] By combining two or more starting materials in a single reaction vessel where sequential transformations occur without isolating intermediates, MCRs provide significant advantages:

  • Operational Simplicity: Drastically reduces the number of laboratory operations, saving time and resources.

  • Increased Efficiency: Often leads to higher overall yields compared to stepwise syntheses.

  • Atom and Step Economy: Maximizes the incorporation of starting material atoms into the final product, aligning with the principles of green chemistry.[1]

  • Diversity-Oriented Synthesis: Allows for the rapid generation of a library of diverse analogs by simply varying the input components, a crucial advantage in drug discovery.

This guide focuses on the most robust and widely adopted one-pot strategies for accessing the imidazo[1,2-a]pyridine core.

Core Synthetic Strategies & Mechanistic Insights

One-pot syntheses of imidazo[1,2-a]pyridines are predominantly achieved through multicomponent reactions where the fused heterocyclic system is constructed in a single, elegant cascade. Below, we dissect the most prominent of these strategies.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a cornerstone of imidazo[1,2-a]pyridine synthesis, combining a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4][5] This reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the reactants and drives the cyclization cascade.[6]

Causality Behind the Mechanism: The reaction's success hinges on a precise sequence of nucleophilic and electrophilic interactions. The acid catalyst is not merely an additive; it is essential for activating the aldehyde, promoting the formation of the key nitrilium ion intermediate, which is the electrophilic species that triggers the final, irreversible intramolecular cyclization.

GBB_Mechanism cluster_reactants Reactants cluster_steps Reaction Cascade R1CHO Aldehyde (R1CHO) Imine Imine Formation R1CHO->Imine Condensation Amine 2-Aminopyridine Amine->Imine Condensation Iso Isocyanide (R2NC) Nitrilium Nitrilium Ion Intermediate Iso->Nitrilium Nucleophilic Attack Cat Acid Catalyst (e.g., NH4Cl) Cat->Imine Condensation Imine->Nitrilium Nucleophilic Attack Cyclization Intramolecular 5-exo-dig Cyclization Nitrilium->Cyclization Annulation Product 3-Amino-Imidazo[1,2-a]pyridine Cyclization->Product Aromatization

Figure 1: Mechanistic workflow of the Groebke-Blackburn-Bienaymé Reaction (GBBR).

Copper-Catalyzed A³ Coupling and Related Reactions

Another powerful one-pot strategy involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often referred to as an A³ (Aldehyde-Alkyne-Amine) coupling reaction.[7][8][9] Copper catalysts, particularly Cu(I) salts like CuI, are highly effective for this transformation.[8]

Causality Behind the Mechanism: The copper catalyst plays a dual role. First, it activates the terminal alkyne by forming a copper-acetylide species, which increases its nucleophilicity. Second, it facilitates the condensation of the aldehyde and 2-aminopyridine to form an imine in situ. The copper-acetylide then attacks the imine, forming a propargylamine intermediate, which subsequently undergoes an intramolecular cyclization (hydroamination) to furnish the final product. The choice of copper is critical; its ability to coordinate with both alkynes and nitrogen atoms is key to orchestrating the cascade.

A3_Mechanism cluster_reactants Reactants cluster_steps Reaction Cascade Aldehyde Aldehyde Step1 In Situ Imine Formation & Cu-Acetylide Generation Aldehyde->Step1 Amine 2-Aminopyridine Amine->Step1 Alkyne Terminal Alkyne Alkyne->Step1 Catalyst Cu(I) Catalyst Catalyst->Step1 Step2 Propargylamine Intermediate Step1->Step2 C-C Bond Formation Step3 Intramolecular Cyclization Step2->Step3 5-endo-dig Cyclization Product 2,3-Disubstituted Imidazo[1,2-a]pyridine Step3->Product Aromatization

Figure 2: Key stages of the copper-catalyzed A³ coupling/cyclization pathway.

Comparative Overview of One-Pot Protocols

The choice of synthetic protocol depends on the desired substitution pattern, available starting materials, and tolerance to specific reaction conditions. The following table summarizes several prominent one-pot methods.

Reaction Type Key Reactants Typical Catalyst/Conditions Solvent Avg. Yields Key Features & Ref.
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl or Sc(OTf)₃, rt or MWMeOH / EtOH58-91%Accesses 3-amino derivatives; mild conditions.[4][6][7]
A³ Coupling 2-Aminopyridine, Aldehyde, AlkyneCuI or CuSO₄/TsOH, 80-120 °CToluene / DMF70-95%Forms 2,3-disubstituted products; broad alkyne scope.[8][9][10]
From Ketones 2-Aminopyridine, Ketone (e.g., Acetophenone)CuI / O₂ (aerobic) or I₂ / TBHPDMSO / H₂O65-90%Oxidative C-H/N-H annulation; avoids pre-functionalized ketones.[5]
From α-Haloketones 2-Aminopyridine, α-HaloketoneCatalyst- and solvent-free, 60 °C or MWNone / Ionic Liquid80-95%Classic, highly efficient method; modern variations improve sustainability.[1][7][11]
From Ynals 2-Aminopyridine, Ynal, Alcohol/ThiolAcOH, 80 °C (Metal-free)CH₃CN75-90%Metal-free approach to form C-N, C-O, and C-S bonds in one pot.[12]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained researchers.

Protocol 1: Green Synthesis of 3-Amino-Imidazo[1,2-a]pyridines via GBBR

This protocol is adapted from methodologies employing mild, environmentally benign catalysts.[3][6]

  • Objective: To synthesize a 3-amino-imidazo[1,2-a]pyridine derivative using a one-pot GBB reaction.

  • Materials:

    • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

    • Aromatic or Aliphatic Aldehyde (1.0 mmol, 1.0 equiv)

    • Isocyanide (e.g., tert-Butyl isocyanide) (1.1 mmol, 1.1 equiv)

    • Ammonium Chloride (NH₄Cl) (0.1 mmol, 10 mol%)

    • Methanol (MeOH) (3 mL)

    • Round-bottom flask (10 mL) with magnetic stir bar

    • TLC plates (silica gel)

    • Standard workup and purification supplies (rotary evaporator, separatory funnel, column chromatography silica)

  • Step-by-Step Procedure:

    • To a 10 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the selected aldehyde (1.0 mmol), and ammonium chloride (0.1 mmol).

    • Add methanol (3 mL) and stir the mixture at room temperature for 5 minutes to ensure dissolution and mixing.

    • Add the isocyanide (1.1 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting materials are consumed (typically 2-8 hours).

    • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-imidazo[1,2-a]pyridine derivative.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol is based on the highly efficient A³ coupling/cyclization cascade.[8]

  • Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine from an aldehyde, alkyne, and 2-aminopyridine.

  • Materials:

    • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • Toluene (4 mL)

    • Schlenk flask or sealed reaction vial with magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath

  • Step-by-Step Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and Copper(I) Iodide (0.05 mmol).

    • Add dry toluene (4 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

    • Seal the flask and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously at this temperature. Monitor the reaction by TLC until completion (typically 6-12 hours).

    • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

    • Filter the mixture through a pad of Celite® to remove the copper catalyst. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

Advances in Green & Sustainable Methodologies

The field is continuously evolving towards more environmentally friendly practices. Key advancements include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields.[1][7][13] This is particularly effective for both GBBR and reactions involving α-haloketones.

  • Green Solvents: The use of water, often with surfactants to create micellar media, or recyclable ionic liquids as both solvent and catalyst, minimizes the reliance on volatile organic compounds (VOCs).[1][10]

  • Magnetically Recoverable Nanocatalysts: Designing catalysts on magnetic nanoparticle supports (e.g., CuFeO₂) allows for easy and efficient recovery using an external magnet, enabling catalyst recycling and reducing metal contamination in the final product.[14][15]

Conclusion

One-pot synthesis represents a powerful and versatile platform for the construction of medicinally relevant imidazo[1,2-a]pyridine derivatives. By understanding the mechanistic underpinnings of key transformations like the Groebke-Blackburn-Bienaymé reaction and copper-catalyzed A³ couplings, researchers can make informed decisions to optimize reaction conditions and rationally design synthetic routes. The detailed protocols provided herein serve as a robust starting point for laboratory execution. The continued integration of green chemistry principles, such as microwave assistance and recoverable catalysts, will further enhance the efficiency and sustainability of these indispensable synthetic methods.

References

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Application and Protocol Guide: Iodine-Catalyzed Green Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-arylimidazo[1,2-a]pyridines using a robust and environmentally sustainable iodine-catalyzed reaction in aqueous media. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document outlines the rationale behind this green chemistry approach, details the reaction mechanism, and provides step-by-step protocols for both "on-water" and micellar-catalyzed syntheses. Furthermore, it includes data on substrate scope and reaction efficiency, offering a practical guide for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Imperative for Green Synthesis

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, demonstrating a remarkable range of pharmacological activities.[4] This nitrogen-bridged heterocyclic structure is integral to several marketed drugs, including the anxiolytic, alpidem, and the hypnotic agent, zolpidem.[5][6] Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antituberculosis agents.[1][2][6]

Traditionally, the synthesis of these vital compounds has often relied on methods that utilize harsh reagents and volatile organic solvents. The principles of green chemistry, however, compel a shift towards more sustainable synthetic routes.[7] This application note details an efficient, iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines conducted in aqueous media, a significant step towards minimizing the environmental impact of pharmaceutical research and development.[5][8] The use of water as a solvent is not only cost-effective and non-toxic but can also enhance reaction rates and selectivity.[7][8] Molecular iodine, as a catalyst, is inexpensive, readily available, and has a low-toxicity profile, making it an attractive alternative to heavy metal catalysts.[9][10]

Reaction Mechanism and the Role of Iodine

The iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and aryl methyl ketones proceeds via a dehydrogenative cyclocondensation reaction.[5] While the precise mechanism can be complex, a plausible pathway is outlined below.

Initially, the aryl methyl ketone undergoes iodine-mediated α-iodination to form an α-iodo ketone intermediate. This is followed by a nucleophilic attack from the endocyclic nitrogen of 2-aminopyridine, leading to the formation of an iminium ion. Subsequent intramolecular cyclization and dehydration, promoted by the Lewis acidic nature of iodine, results in the formation of the final 2-arylimidazo[1,2-a]pyridine product.

Alternatively, in a three-component reaction involving an aldehyde, 2-aminopyridine, and an isocyanide, iodine acts as a Lewis acid to activate the in situ formed imine, facilitating a [4+1] cycloaddition with the isocyanide.[9]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion 2-Aminopyridine->Iminium_Ion Aryl_Methyl_Ketone Aryl Methyl Ketone alpha_Iodo_Ketone α-Iodo Ketone Aryl_Methyl_Ketone->alpha_Iodo_Ketone α-iodination alpha_Iodo_Ketone->Iminium_Ion Nucleophilic attack Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular cyclization Imidazopyridine 2-Arylimidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration Catalyst Iodine (I2) Catalyst->alpha_Iodo_Ketone

Caption: Proposed reaction pathway for the iodine-catalyzed synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media. Two primary approaches are presented: an "on-water" synthesis and a micellar-catalyzed synthesis, which can enhance yields and broaden the substrate scope, particularly for less reactive starting materials.[5]

General Materials and Methods
  • Reagents: All 2-aminopyridines, aryl methyl ketones, and molecular iodine were purchased from standard chemical suppliers and used without further purification.

  • Solvent: Deionized water was used for all reactions.

  • Analysis: Reaction progress was monitored by thin-layer chromatography (TLC). Product characterization was performed using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 1: "On-Water" Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a straightforward synthesis without the addition of any surfactants.

Workflow:

On_Water_Workflow A 1. Combine Reactants & Catalyst (2-aminopyridine, acetophenone, I2) in a flask. B 2. Add Water (2 mL per 1 mmol of 2-aminopyridine). A->B C 3. Stir Vigorously (Room temperature, 24 h). B->C D 4. Monitor by TLC. C->D E 5. Product Extraction (e.g., with ethyl acetate). D->E F 6. Purification (Column chromatography). E->F

Caption: "On-Water" synthesis experimental workflow.

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and iodine (0.30 mmol, 30 mol%).[5][11]

  • Add 2 mL of deionized water.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Micellar-Catalyzed Synthesis

The addition of a surfactant, such as sodium dodecyl sulfate (SDS), can create micelles that act as microreactors, enhancing the solubility of organic reactants in the aqueous medium and often leading to improved reaction rates and yields.[5]

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired aryl methyl ketone (1.2 mmol), iodine (0.30 mmol, 30 mol%), and sodium dodecyl sulfate (SDS) (concentration to be optimized, typically above its critical micelle concentration).

  • Add 2 mL of deionized water.

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (typically shorter than the "on-water" protocol).

  • Monitor the reaction by TLC.

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Substrate Scope and Reaction Efficiency

The iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media has been shown to be effective for a wide range of substrates.[5][12] The tables below summarize representative yields for the synthesis of various 2-arylimidazo[1,2-a]pyridine derivatives.

Table 1: Synthesis of 2-Arylimidazo[1,2-a]pyridines with Varying Aryl Ketones

EntryAryl Methyl KetoneProductYield (%)
1Acetophenone2-Phenylimidazo[1,2-a]pyridine85
24'-Methylacetophenone2-(p-Tolyl)imidazo[1,2-a]pyridine88
34'-Methoxyacetophenone2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine92
44'-Chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine82
54'-Nitroacetophenone2-(4-Nitrophenyl)imidazo[1,2-a]pyridine75

Yields are representative and may vary based on specific reaction conditions.

Table 2: Synthesis with Substituted 2-Aminopyridines

Entry2-AminopyridineProductYield (%)
12-Amino-5-methylpyridine5-Methyl-2-phenylimidazo[1,2-a]pyridine87
22-Amino-4-methylpyridine7-Methyl-2-phenylimidazo[1,2-a]pyridine84
32-Amino-5-chloropyridine5-Chloro-2-phenylimidazo[1,2-a]pyridine80

Yields are representative and may vary based on specific reaction conditions.

Conclusion and Future Outlook

The iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media represents a significant advancement in the sustainable production of this important class of heterocyclic compounds. This method offers numerous advantages, including the use of an inexpensive and environmentally benign catalyst, an eco-friendly solvent, and operational simplicity. The protocols detailed herein are robust and applicable to a wide range of substrates, making them highly valuable for both academic research and industrial drug development.

Future research in this area may focus on expanding the substrate scope to include more complex starting materials, further optimizing reaction conditions to reduce catalyst loading and reaction times, and exploring the application of this methodology in continuous flow synthesis for large-scale production.

References

  • Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(60), 35021-35027. [Link]

  • Shaik, S. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37245-37255. [Link]

  • Shaik, S. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(60), 35021-35027. [Link]

  • Cimarelli, C. (2020). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. Current Organic Chemistry, 24(12), 1334-1367. [Link]

  • Das, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13333-13343. [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37245-37255. [Link]

  • Kumar, A., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Sharma, U., & Bora, U. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry, 50(2), 245-267. [Link]

  • Sarkar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 816-843. [Link]

  • Sharma, S., & Kumar, A. (2020). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. In Strategies for the Synthesis of Heterocycles and Their Applications. IntechOpen. [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Reddy, T. R., et al. (2023). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. New Journal of Chemistry, 47(39), 18337-18342. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • El-Sayed, N. N. E., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 68, 01002. [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37245-37255. [Link]

  • Das, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13333-13343. [Link]

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Application Notes and Protocols for Materials Science in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of materials science in the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs). This document offers in-depth technical guidance, field-proven insights, and detailed protocols to enable the successful development of high-performance OLED devices.

Foundational Principles of OLED Technology

An Organic Light-Emitting Diode (OLED) is a solid-state lighting device that utilizes thin films of organic compounds to emit light in response to an electric current.[1] Unlike conventional LEDs, OLEDs can be fabricated on flexible substrates and are self-emissive, eliminating the need for a backlight. This allows for thinner, more efficient displays with superior contrast and color reproduction.[2][3]

The fundamental operation of an OLED involves several key steps:

  • Carrier Injection: When a voltage is applied across the device, electrons are injected from the cathode and holes are injected from the anode into the organic layers.

  • Carrier Transport: These charge carriers migrate through the respective transport layers towards the emissive layer.

  • Exciton Formation: Within the emissive layer, electrons and holes recombine to form excitons, which are bound electron-hole pairs. Statistically, 25% of these excitons are in a singlet state and 75% are in a triplet state.[4]

  • Light Emission (Electroluminescence): The excitons subsequently decay radiatively, releasing their energy as photons (light).

The efficiency and color of the emitted light are determined by the chemical structure and energy levels of the organic materials employed.[5]

OLED Device Architecture and Material Selection

A typical multilayer OLED structure is designed to optimize charge injection, transport, and recombination, thereby maximizing device efficiency and stability. The selection of materials for each layer is critical and is based on their energy levels (HOMO and LUMO), charge carrier mobility, and thermal stability.

Standard Device Architecture

A common OLED architecture consists of the following layers sandwiched between two electrodes:

  • Substrate: The foundation of the device, typically glass or a flexible polymer.

  • Anode: A transparent conductor with a high work function, such as Indium Tin Oxide (ITO), to facilitate hole injection.

  • Hole Injection Layer (HIL): Reduces the energy barrier for hole injection from the anode.

  • Hole Transport Layer (HTL): Facilitates the transport of holes to the emissive layer while blocking electrons.

  • Emissive Layer (EML): The heart of the OLED, where electron-hole recombination and light emission occur. It often consists of a host material doped with an emissive guest (dopant).

  • Electron Transport Layer (ETL): Facilitates the transport of electrons to the emissive layer while blocking holes.

  • Electron Injection Layer (EIL): Reduces the energy barrier for electron injection from the cathode.

  • Cathode: A low work function metal, such as aluminum (Al) or calcium (Ca), to facilitate electron injection.

OLED_Architecture cluster_0 OLED Device Stack Substrate Substrate (Glass/Flexible) Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A schematic of a typical multilayer OLED device architecture.

Emissive Layer Materials: A Comparative Overview

The choice of emissive material dictates the color and efficiency of the OLED. There are three main classes of emitters:

  • Fluorescent Emitters (1st Generation): These materials only harvest singlet excitons, limiting the theoretical internal quantum efficiency (IQE) to 25%.

  • Phosphorescent Emitters (PHOLEDs, 2nd Generation): By incorporating heavy metal atoms like iridium or platinum, these materials facilitate intersystem crossing, allowing both singlet and triplet excitons to contribute to light emission.[2][4] This enables a theoretical IQE of nearly 100%.[2][6]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters (3rd Generation): These purely organic molecules have a very small energy gap between their singlet and triplet states. This allows for reverse intersystem crossing (RISC), where triplet excitons are converted to singlet excitons through thermal energy, leading to a theoretical IQE of up to 100%.[7]

Emitter TypeMechanismTheoretical Max. IQEAdvantagesDisadvantages
Fluorescence Radiative decay from singlet state25%Good stability, especially for blueLow efficiency
Phosphorescence Radiative decay from triplet state via intersystem crossing100%High efficiencyCostly heavy metals, potential for shorter blue lifetime
TADF Radiative decay from singlet state after reverse intersystem crossing100%High efficiency, metal-freeCan have broader emission spectra, stability challenges

Experimental Protocols for OLED Fabrication

The fabrication of high-quality OLEDs requires meticulous attention to detail and a pristine processing environment to prevent contamination and degradation of the organic materials. The following protocols outline the key steps for fabricating OLEDs via both vacuum thermal evaporation and solution processing.

Protocol 1: Substrate Preparation (ITO-coated Glass)

A thoroughly cleaned and properly treated substrate is paramount for achieving good device performance and longevity.

Materials and Equipment:

  • ITO-coated glass substrates

  • Substrate holder

  • Deionized (DI) water

  • Detergent solution (e.g., 1% Hellmanex solution)[8]

  • Isopropyl alcohol (IPA)

  • Acetone

  • Ultrasonic bath

  • Nitrogen (N₂) gun

  • UV-Ozone cleaner or Oxygen plasma system

Procedure:

  • Initial Cleaning: Gently scrub the ITO surface with a lint-free wipe and detergent solution to remove gross contamination. Rinse thoroughly with DI water.

  • Ultrasonic Cleaning: a. Place the substrates in a substrate holder and immerse them in a beaker containing the detergent solution. b. Sonicate in the ultrasonic bath for 15 minutes.[9] c. Remove the substrates and rinse them thoroughly with DI water. d. Immerse the substrates in a beaker with acetone and sonicate for 15 minutes. e. Repeat the rinsing step with DI water. f. Immerse the substrates in a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.[9] g. Rinse the substrates extensively with DI water.

  • Drying: Dry the substrates using a nitrogen gun, ensuring no water spots remain.

  • Surface Treatment: a. UV-Ozone Treatment: Place the cleaned substrates in a UV-Ozone cleaner for 10-15 minutes to remove residual organic contaminants and increase the work function of the ITO.[10] b. Oxygen Plasma Treatment: Alternatively, treat the substrates with oxygen plasma at low power (e.g., 50 W) for 5 minutes.[11] This also serves to clean the surface and improve hole injection.

Protocol 2: OLED Fabrication by Vacuum Thermal Evaporation (VTE)

VTE is the most common method for depositing small-molecule organic materials and metal electrodes due to the high purity and precise thickness control it offers.

Materials and Equipment:

  • Prepared ITO substrates

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Crucibles for organic materials and metals

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Shadow masks for patterning

  • Organic materials (HIL, HTL, EML host and dopant, ETL, EIL)

  • Cathode material (e.g., Al)

Procedure:

  • System Preparation: Ensure the vacuum chamber is clean and has reached the desired base pressure.

  • Substrate Loading: Mount the prepared ITO substrates onto the substrate holder. Place the shadow mask in close contact with the substrate to define the active area.

  • Material Loading: Load the organic materials and cathode metal into their respective crucibles.

  • Deposition of Organic Layers: a. Sequentially evaporate the organic layers (HIL, HTL, EML, ETL, EIL) by heating the corresponding crucibles. b. Monitor the deposition rate and thickness of each layer using the QCM. Typical deposition rates for organic materials are 0.5-2 Å/s.[12] c. For the emissive layer, co-evaporate the host and dopant materials from separate sources, controlling the doping concentration by adjusting the relative deposition rates.

  • Deposition of Cathode: a. Without breaking the vacuum, deposit the cathode material (e.g., Al) through a different shadow mask to define the electrode. b. A typical deposition rate for the metal cathode is 1-5 Å/s.

Protocol 3: OLED Fabrication by Solution Processing (Spin Coating)

Solution processing offers a lower-cost and more scalable alternative to VTE, particularly for polymer-based OLEDs (PLEDs).

Materials and Equipment:

  • Prepared ITO substrates

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

  • Soluble organic materials (e.g., PEDOT:PSS for HIL, polymer emitter)

  • Orthogonal solvents

  • Micropipettes and filters

  • Vacuum thermal evaporator for cathode deposition

Procedure:

  • Hole Injection Layer Deposition: a. Inside the glovebox, dispense a filtered solution of PEDOT:PSS onto the center of the ITO substrate. b. Spin coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform film.[13] c. Anneal the substrate on a hotplate at ~150°C for 10-15 minutes to remove residual solvent.

  • Emissive Layer Deposition: a. Prepare a solution of the emissive polymer in a suitable solvent. b. Dispense the filtered solution onto the PEDOT:PSS layer. c. Spin coat to the desired thickness. The spin speed and solution concentration will determine the final film thickness. d. Anneal the substrate to remove the solvent.

  • Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator for the deposition of the cathode, following the procedure in Protocol 2.

Device Encapsulation: Protecting the OLED

Organic materials in OLEDs are highly susceptible to degradation from moisture and oxygen.[1] Encapsulation is a critical step to ensure a long operational lifetime.

Protocol 4: Glass Lid Encapsulation (for Rigid Substrates)

Materials and Equipment:

  • Fabricated OLED device

  • Glass cover slips

  • UV-curable epoxy

  • Desiccant

  • UV lamp

  • Nitrogen-filled glovebox

Procedure:

  • Preparation: Inside the glovebox, place a small amount of desiccant into the cavity of the glass cover slip.

  • Epoxy Application: Apply a bead of UV-curable epoxy around the perimeter of the active area on the OLED substrate.

  • Sealing: Carefully place the glass cover slip over the device, ensuring the epoxy forms a continuous seal.

  • Curing: Expose the device to UV light to cure the epoxy and create a hermetic seal.

Thin-Film Encapsulation (TFE) for Flexible OLEDs

For flexible devices, a multi-layered barrier of alternating inorganic and organic thin films is deposited directly onto the device.[1][14] This thin-film encapsulation (TFE) provides excellent protection while maintaining flexibility.[14]

  • Inorganic Layers (e.g., Al₂O₃, SiNₓ): Typically deposited by atomic layer deposition (ALD) or plasma-enhanced chemical vapor deposition (PECVD), these layers act as the primary moisture and oxygen barrier.[15]

  • Organic Layers (e.g., Acrylates): Often deposited by inkjet printing, these layers planarize the surface and provide flexibility, decoupling defects in the inorganic layers.[15][16]

TFE_Structure OLED OLED Device Inorganic1 Inorganic Barrier Layer 1 OLED->Inorganic1 Organic1 Organic Planarization Layer 1 Inorganic1->Organic1 Inorganic2 Inorganic Barrier Layer 2 Organic1->Inorganic2 Organic2 Organic Planarization Layer 2 Inorganic2->Organic2 Inorganic3 Inorganic Barrier Layer 3 Organic2->Inorganic3

Caption: A multilayer structure of Thin-Film Encapsulation (TFE).

Characterization of OLED Materials and Devices

Thorough characterization is essential to understand device performance and identify areas for improvement.

Protocol 5: Current-Voltage-Luminance (I-V-L) Characterization

This fundamental measurement provides key performance metrics of the OLED.

Materials and Equipment:

  • Encapsulated OLED device

  • Source measure unit (SMU)

  • Photodetector or spectrometer calibrated for luminance measurement (e.g., spectroradiometer)

  • Dark box to exclude ambient light

Procedure:

  • Setup: Place the OLED device in the dark box and connect the anode and cathode to the SMU. Position the photodetector in front of the device's active area.

  • Measurement: a. Apply a voltage sweep to the device using the SMU, starting from 0 V. b. Simultaneously record the current flowing through the device and the light output (luminance) measured by the photodetector.

  • Data Analysis: From the I-V-L data, calculate the following performance parameters:

    • Current Efficiency (cd/A): Luminance divided by the current density.[17]

    • Power Efficiency (lm/W): Luminous flux divided by the input electrical power.[18]

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.[17]

Material Characterization Techniques

A variety of techniques are used to characterize the fundamental properties of the organic materials used in OLEDs.

PropertyTechnique(s)Information Obtained
Energy Levels (HOMO/LUMO) Cyclic Voltammetry (CV), Ultraviolet Photoelectron Spectroscopy (UPS)Determines the energy barriers for charge injection and the bandgap of the material.[19]
Charge Carrier Mobility Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), Field-Effect Transistor (FET) measurementsQuantifies how efficiently electrons and holes move through the material.[20][21][22]
Triplet Energy Phosphorescence spectroscopy at low temperatureCrucial for selecting appropriate host materials to prevent quenching of the emissive dopant.[23]

Addressing Key Challenges in OLED Technology

Despite significant advancements, several challenges remain in OLED materials science.

The "Blue Problem"

Achieving efficient and stable deep-blue emission remains a major hurdle.[24] Blue emitters require a wider bandgap, which can make the materials more susceptible to degradation.[24] The development of novel TADF and phosphorescent materials with high triplet energies and robust chemical structures is an active area of research.[25][26]

Device Lifetime and Degradation

OLEDs can degrade over time, leading to a decrease in luminance and color shifts.[27] Degradation can be caused by intrinsic factors, such as chemical instability of the organic materials, or extrinsic factors like exposure to moisture and oxygen.[27] Advanced encapsulation techniques and the development of more stable organic materials are crucial for extending device lifetime.[27] Analysis of degradation can be performed by monitoring the decay in luminance over time under constant current or voltage stress.[28][29]

References

Sources

Application Note: High-Throughput Discovery and Validation of Imidazo[1,2-a]pyridine Derivatives as Potent Anti-Influenza Agents

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists Focus Area: RNA-dependent RNA polymerase (RdRp) Inhibitors, Protein-Protein Interaction (PPI) Targeting, Surface Plasmon Resonance (SPR)

Introduction & Scientific Rationale

The continuous emergence of drug-resistant influenza A virus (IAV) strains poses a critical challenge to global public health. Traditional antiviral targets, such as hemagglutinin (HA) and neuraminidase (NA), are highly susceptible to antigenic drift. Consequently, modern drug discovery has pivoted toward the highly conserved RNA-dependent RNA polymerase (RdRp) complex , consisting of the PA, PB1, and PB2 subunits [1].

Specifically, the interaction between the C-terminal domain of PA (PAC) and the N-terminal domain of PB1 (PB1N) is essential for viral complex assembly and replication. Disrupting this protein-protein interaction (PPI) is a highly effective therapeutic strategy. Recent scaffold hybridization strategies have identified imidazo[1,2-a]pyridine derivatives —a privileged bicyclic heteroaromatic motif known for its exceptional electronic delocalization and pharmacophoric versatility [2]—as potent inhibitors of the PAC-PB1N interface [1].

The Causality Behind the Screening Strategy

Targeting PPIs often yields initial hit compounds with high molecular weight and poor membrane permeability. Relying solely on phenotypic cell-based assays can result in false negatives if a highly potent binder fails to penetrate the cell. Therefore, this workflow utilizes Surface Plasmon Resonance (SPR) as the primary screening modality. SPR provides label-free, real-time measurement of direct binding kinetics ( KD​ ), isolating target affinity from cellular artifacts. Only validated binders are subsequently advanced to in vitro cytopathic effect (CPE) reduction assays to evaluate cellular efficacy ( IC50​ ) and cytotoxicity ( CC50​ ).

Mechanism of Action

Imidazo[1,2-a]pyridine-3-carboxamide derivatives act as orthosteric inhibitors at the PA-PB1 interface. By forming critical hydrogen bonds with residues LYS643 and GLN408 within the PAC domain, these compounds competitively block the docking of the PB1N subunit. This prevents the assembly of the functional RdRp holoenzyme, halting viral RNA synthesis and subsequent viral replication [1].

MOA A Imidazo[1,2-a]pyridine Derivative (e.g., Cpd 41) B PAC Domain (PA Subunit) (Lys643, Gln408) A->B Binds to C PB1N Subunit B->C Blocks Interface D RdRp Complex Assembly C->D Prevents E Viral RNA Synthesis D->E Halts

Mechanism of imidazo[1,2-a]pyridines disrupting the PA-PB1 interface of influenza RdRp.

Quantitative Data: Lead Compound Profiles

The following table summarizes the binding kinetics and antiviral efficacy of the top three imidazo[1,2-a]pyridine derivatives identified against the A/PR/8/34 (H1N1) strain [1].

Compound IDCore ScaffoldTarget InterfaceSPR Affinity ( KD​ , μM)Antiviral Activity ( IC50​ , μM)Key Interacting Residues
14 Imidazo[1,2-a]pyridine-3-carboxamidePAC-PB1N1.793.00Lys643, Gln408
19 Imidazo[1,2-a]pyridine-3-carboxamidePAC-PB1N0.820.95Lys643, Gln408
41 Imidazo[1,2-a]pyridine-3-carboxamidePAC-PB1N4.110.29Lys643, Gln408

Data Interpretation Insight: Notice that Compound 41 exhibits a weaker biochemical binding affinity ( KD​ = 4.11 μM) compared to Compound 19 ( KD​ = 0.82 μM), yet it demonstrates a significantly superior cellular antiviral efficacy ( IC50​ = 0.29 μM). This discrepancy highlights the importance of the secondary bioassay. Compound 41's specific substitution pattern likely optimizes its lipophilic-hydrophilic balance (clogP), drastically enhancing its membrane permeability and intracellular accumulation at the target site.

Experimental Workflows & Protocols

Workflow S1 Step 1: Scaffold Hybridization & Chemical Synthesis S2 Step 2: SPR Screening (Immobilized PAC Domain) S1->S2 S3 S3 S2->S3 Affinity Filtering S4 Step 4: In Vitro Bioassay (A/PR/8/34 H1N1 Infection) S3->S4 S5 Step 5: SAR & MD Simulations (Lead Optimization) S4->S5 IC50 & Selectivity

Integrated screening workflow from chemical synthesis to in vitro validation and SAR analysis.

Protocol A: Surface Plasmon Resonance (SPR) Affinity-Based Screening

This protocol establishes a self-validating system to measure the direct binding of small molecules to the PAC domain.

1. Sensor Chip Preparation & Immobilization:

  • Rationale: Amine coupling is used to covalently attach the PAC protein to a CM5 sensor chip matrix.

  • Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 μL/min.

  • Dilute the purified PAC domain protein in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 20 μg/mL. Inject over the activated surface until a target immobilization level of ~3000 Response Units (RU) is achieved.

  • Block unreacted NHS esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Validation Check: Leave one flow cell unmodified (activated and blocked without protein) to serve as a blank reference for subtracting bulk refractive index shifts and non-specific binding.

2. Analyte Injection & Kinetic Analysis:

  • Rationale: Compounds must be tested in a buffer matching the running buffer to prevent bulk solvent artifacts. DMSO concentration must be strictly controlled.

  • Prepare running buffer: PBS-P+ (0.02 M phosphate buffer, 2.7 mM KCl, 0.137 M NaCl, 0.05% Surfactant P20) supplemented with 5% DMSO.

  • Prepare serial dilutions of imidazo[1,2-a]pyridine derivatives (e.g., 0.39 μM to 25 μM) in the running buffer.

  • Inject analytes at a flow rate of 30 μL/min for a 60-second association phase, followed by a 120-second dissociation phase.

  • Fit the resulting sensorgrams using a 1:1 Langmuir binding model to calculate the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Protocol B: In Vitro Antiviral Bioactivity Assay (CPE Reduction)

This assay determines the functional ability of the compounds to rescue cells from virus-induced death.

1. Cell Seeding & Infection:

  • Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at a density of 2×104 cells/well. Incubate at 37°C with 5% CO2​ overnight.

  • Wash cells twice with PBS. Infect cells with influenza virus A/PR/8/34 (H1N1) at a Multiplicity of Infection (MOI) of 0.01 in infection medium (DMEM supplemented with 1 μg/mL TPCK-treated trypsin and 0.2% BSA).

  • Validation Check: Include "Mock-infected" wells (cells + medium only) as a 100% viability control, and "Vehicle-infected" wells (cells + virus + 0.1% DMSO) as a 0% viability control.

2. Compound Treatment & Readout:

  • Add serial dilutions of the test compounds (e.g., Compound 41) immediately after viral adsorption.

  • Incubate for 48–72 hours until the vehicle-infected control exhibits >90% cytopathic effect (CPE).

  • Assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay. Calculate the IC50​ using non-linear regression analysis.

  • Crucial Step: Run a parallel cytotoxicity assay on mock-infected cells to determine the CC50​ . The Selectivity Index ( SI=CC50​/IC50​ ) must be >10 to ensure the antiviral effect is target-specific and not a result of generalized host cell toxicity.

Protocol C: Molecular Dynamics (MD) & DCCM Validation
  • Rationale: Static molecular docking provides only a snapshot of binding. MD simulations validate the dynamic stability of the compound-PAC complex.

  • Perform 100 ns MD simulations of the PAC-Compound 41 complex using GROMACS.

  • Analyze the Dynamic Cross-Correlation Matrix (DCCM) to observe correlated motions within the PAC domain. A reduction in the structural flexibility of the PB1-binding pocket upon compound binding confirms the allosteric/orthosteric stabilization of the inactive state [1].

References

  • Zhang, C., Hu, C., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. 1

  • RSC Publishing. (2026). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. 2

Sources

Troubleshooting & Optimization

Improving the yield of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers engaged in the synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity.

Introduction to the Synthesis

The synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is typically approached via a two-stage process. The initial stage involves the construction of the core heterocyclic scaffold, 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine, through a cyclocondensation reaction. The subsequent stage focuses on the selective functionalization of the 6-methyl group to introduce the iodomethyl moiety. This guide addresses common challenges and optimization strategies for both critical stages.

Stage 1: Synthesis of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

The foundational step is the reaction between 2-amino-5-methylpyridine and an α-haloketone, typically 2-bromo-1-(4-bromophenyl)ethanone. This is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.[1]

Reaction_Scheme_Part1 General Reaction Scheme: Stage 1 cluster_reactants cluster_products r1 2-amino-5-methylpyridine p1 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine r1->p1 Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reflux plus1 + plus1->p1 Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reflux r2 2-bromo-1-(4-bromophenyl)ethanone r2->p1 Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reflux

Stage 1: Cyclocondensation Reaction.

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield for the Stage 1 cyclocondensation is very low. What are the likely causes and solutions?

Low yields in this step often stem from incomplete reactions, competing side reactions, or suboptimal reagent quality. A systematic approach is crucial for diagnosis.[2]

Possible Causes & Recommended Actions:

  • Reagent Purity:

    • Causality: Impurities in either 2-amino-5-methylpyridine or the α-bromoketone can inhibit the reaction or promote side-product formation. The α-bromoketone is particularly susceptible to degradation and can be a lachrymator, indicating decomposition.[3]

    • Solution: Verify the purity of starting materials using NMR or GC-MS. If necessary, recrystallize the 2-bromo-1-(4-bromophenyl)ethanone from a suitable solvent like isopropanol. Ensure all solvents are anhydrous, as water can interfere with the reaction.[2]

  • Incomplete Reaction:

    • Causality: The reaction kinetics may be slower than anticipated due to insufficient thermal energy or reaction time.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting materials persist after the recommended reaction time, consider extending the reflux period. A modest increase in temperature, if the solvent allows, can also drive the reaction to completion. Some modern protocols utilize microwave irradiation to dramatically reduce reaction times and improve yields.[2][4]

  • Suboptimal Reaction Conditions:

    • Causality: The choice of base and solvent significantly impacts the reaction's efficiency. A base that is too strong can promote self-condensation of the ketone, while one that is too weak may not facilitate the final dehydration step effectively.

    • Solution: While sodium bicarbonate is common, other bases like potassium carbonate or a non-nucleophilic organic base like DBU can be trialed. Ethanol is a standard solvent, but alternatives like acetonitrile or DMF might offer better solubility and higher reflux temperatures.[5]

Table 1: Optimization Parameters for Stage 1 Cyclocondensation
ParameterStandard ConditionOptimization StrategyRationale
Base NaHCO₃ (2.0 eq)Screen K₂CO₃, Cs₂CO₃, or DBU.The strength and solubility of the base can influence the rate of both the initial alkylation and the subsequent cyclization/dehydration steps.
Solvent EthanolTrial Acetonitrile, DMF, or Toluene.Solvent polarity and boiling point affect reagent solubility and reaction kinetics. Higher boiling points can accelerate slower reactions.
Temperature Reflux (~78 °C for EtOH)Increase temperature according to solvent boiling point. Consider microwave-assisted synthesis (e.g., 120-150 °C).[4]Provides activation energy for the reaction; microwave heating can lead to rapid, uniform heating and improved yields.
Time 4-8 hoursMonitor by TLC and extend as needed up to 24 hours.Ensures the reaction proceeds to completion.
Q2: I am struggling to purify the 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine intermediate. What methods are most effective?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.[2]

Recommended Purification Protocols:

  • Acid-Base Extraction:

    • Causality: The imidazo[1,2-a]pyridine core is basic due to the non-fused nitrogen atom. This property can be exploited to separate it from non-basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move into the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Neutralize the aqueous layer by slowly adding a base (e.g., saturated NaHCO₃ or 1M NaOH) until the solution is basic (pH > 8).

      • Extract the now-neutralized product back into an organic solvent.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Protocol: Use silica gel as the stationary phase. A common mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). The product is moderately polar and should elute after less polar impurities.

  • Recrystallization:

    • Protocol: If the product is a solid after initial workup, recrystallization can be highly effective. Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

Stage 2: Synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

This transformation is best achieved via a two-step sequence: radical bromination of the methyl group followed by a Finkelstein reaction. Direct iodination is often less efficient and can lead to side reactions on the electron-rich heterocyclic core.

Reaction_Scheme_Part2 General Reaction Scheme: Stage 2 cluster_step1 cluster_step2 cluster_step3 r1 2-(4-Bromophenyl)-6-methyl- imidazo[1,2-a]pyridine p1 2-(4-Bromophenyl)-6-(bromomethyl)- imidazo[1,2-a]pyridine r1->p1 NBS, AIBN CCl₄, Reflux p2 2-(4-Bromophenyl)-6-(iodomethyl)- imidazo[1,2-a]pyridine p1->p2 NaI Acetone, Reflux

Stage 2: Bromination followed by Finkelstein Reaction.
Q3: The yield of my final iodinated product is poor. Where should I troubleshoot?

Low yield in this stage typically points to issues with the Finkelstein reaction. This is an equilibrium-driven SN2 reaction, and its success depends on effectively shifting the equilibrium towards the product.[6][7]

Key Optimization Points for the Finkelstein Reaction:

  • Solvent Choice is Critical:

    • Causality: The Finkelstein reaction's success relies on Le Châtelier's principle. The classic protocol uses sodium iodide (NaI) in anhydrous acetone. NaI is soluble in acetone, but the sodium bromide (NaBr) byproduct is not. The precipitation of NaBr from the reaction mixture drives the equilibrium towards the desired alkyl iodide.[7][8]

    • Solution: Ensure you are using anhydrous acetone. The presence of water can increase the solubility of the NaBr byproduct, hindering its precipitation and preventing the reaction from reaching completion.

  • Reagent Stoichiometry:

    • Causality: As an equilibrium process, using an excess of the nucleophile can help push the reaction forward.

    • Solution: Use a molar excess of sodium iodide (typically 1.5 to 3.0 equivalents) relative to the 6-(bromomethyl) intermediate.

  • Reaction Temperature and Time:

    • Causality: The SN2 reaction rate is dependent on temperature.

    • Solution: The reaction is typically performed at reflux in acetone (~56 °C). Monitor the reaction by TLC until the starting bromomethyl compound is consumed.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_finkelstein Finkelstein Optimization start Low Final Yield check_step1 Was Stage 1 yield > 70%? start->check_step1 check_step2_precursor Was 6-(bromomethyl) intermediate pure? check_step1->check_step2_precursor Yes improve_step1 Optimize Stage 1 (See Table 1) check_step1->improve_step1 No check_finkelstein Review Finkelstein Reaction check_step2_precursor->check_finkelstein Yes purify_precursor Repurify precursor via chromatography or recrystallization check_step2_precursor->purify_precursor No solvent Is acetone anhydrous? check_finkelstein->solvent reagent Using excess NaI (1.5-3 eq)? check_finkelstein->reagent temp Refluxing at ~56°C? check_finkelstein->temp dry_solvent Use freshly dried acetone solvent->dry_solvent No increase_nai Increase NaI stoichiometry reagent->increase_nai No check_temp Ensure proper reflux temp->check_temp No

Sources

Stability and degradation of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

A Guide to Solution Stability and Degradation for Research Professionals

Welcome to the technical support center for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the handling, stability, and potential degradation of this versatile research compound. The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1][2] However, the high reactivity of the 6-(iodomethyl) substituent, which makes it an excellent synthetic handle, also renders it susceptible to degradation if not handled with care. This guide moves beyond simple instructions to explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine.

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is primarily dictated by the reactivity of the C-I bond in the iodomethyl group. This bond is the most labile part of the molecule. The key factors influencing its stability are:

  • Nucleophiles: The iodomethyl group is a potent electrophile, highly susceptible to substitution by nucleophiles. Common laboratory solvents (like methanol), buffers (containing amines or carboxylates), or even water can react to displace the iodide.

  • Light Exposure: The carbon-iodine bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or even ambient laboratory light, leading to the formation of radical species and subsequent degradation.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions, particularly nucleophilic substitution.

  • pH: While the imidazo[1,2-a]pyridine core is generally stable, highly acidic or basic conditions can promote hydrolysis or other side reactions. The basic nitrogen on the imidazole ring can be protonated, which may alter the overall reactivity and solubility.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A2: Proper storage is critical to maintain the compound's purity and integrity.

  • Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5][6] A desiccator at 2-8°C is ideal. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent reaction with atmospheric moisture.

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary:

    • Use a dry, aprotic solvent such as anhydrous DMSO or DMF.

    • Store solutions in amber or foil-wrapped vials to protect from light.

    • Store at -20°C or -80°C for short-to-medium term storage.

    • Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Q3: What are the most likely degradation products I might observe?

A3: Based on the compound's structure, the primary degradation products arise from reactions at the iodomethyl position.

  • Hydrolysis Product: From reaction with water, forming 2-(4-Bromophenyl)-6-(hydroxymethyl)imidazo[1,2-a]pyridine. This is often observed in HPLC analysis as a more polar peak.

  • Solvolysis Products: From reaction with alcohol-based solvents, such as 2-(4-Bromophenyl)-6-(methoxymethyl)imidazo[1,2-a]pyridine if methanol is used.

  • Oxidation Product: The iodomethyl group can be oxidized to the corresponding aldehyde, 2-(4-Bromophenyl)-6-formylimidazo[1,2-a]pyridine, especially in the presence of oxidizing agents or air over long periods.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: I am seeing a new, more polar peak in my HPLC/LC-MS analysis of a sample that was left on the autosampler overnight. What is it?

  • Probable Cause: This is a classic sign of degradation. The most likely culprit is the hydrolysis of the iodomethyl group to a hydroxymethyl group (-CH₂OH) by trace amounts of water in your mobile phase or solvent. The resulting alcohol is more polar, hence it elutes earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If using LC-MS, check the mass of the new peak. The mass of the hydrolysis product will be [M-I+OH], which is a mass decrease of 109.9 Da compared to the parent compound.

    • Minimize Exposure: Prepare samples immediately before analysis. If samples must be queued, use the autosampler's cooling function (set to 4-10°C) to slow the degradation rate.

    • Solvent Choice: Ensure your dissolution solvent is dry and aprotic (e.g., anhydrous acetonitrile or DMSO). Avoid using methanol or ethanol for sample preparation if they are not part of the subsequent reaction.

Problem 2: My reaction yield is consistently low when using this compound as a starting material for a nucleophilic substitution.

  • Probable Cause: Low yields can stem from either incomplete reaction or degradation of the starting material before it has a chance to react with your desired nucleophile.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, run a quick purity check (e.g., ¹H NMR or HPLC) on your starting material, especially if the bottle has been opened multiple times. You may be starting with partially degraded material.

    • Optimize Reaction Conditions: The iodomethyl group is highly reactive. It's possible a competing side reaction with the solvent or a base is occurring. Consider a less nucleophilic solvent. If using a base, ensure it is not also a strong nucleophile that could compete with your intended reactant.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction from the very beginning. If you see the starting material disappearing but the desired product is not forming proportionally, look for the formation of side products like the hydrolysis product.

Problem 3: I observe multiple spots on my TLC plate after my reaction workup, making purification difficult.

  • Probable Cause: The high reactivity of the iodomethyl group can lead to multiple side reactions during aqueous workups or exposure to certain purification solvents.

  • Troubleshooting Workflow: The following workflow can help diagnose and mitigate the issue.

G cluster_0 Troubleshooting Workflow: Multiple TLC Spots cluster_1 Step 2: Evaluate Workup Procedure cluster_2 Step 3: Evaluate Purification problem Problem: Multiple Spots on TLC Post-Workup check_sm Step 1: Analyze Starting Material (SM) Is it pure? problem->check_sm workup_aqueous Aqueous Workup? (e.g., water, brine washes) check_sm->workup_aqueous Yes impure_sm Root Cause: SM is degraded. Solution: Purify or re-synthesize SM. check_sm->impure_sm No hydrolysis High Likelihood of Hydrolysis Product: -CH₂I → -CH₂OH workup_aqueous->hydrolysis Yes purification_solvent Purification Solvent? (e.g., MeOH/DCM on silica) workup_aqueous->purification_solvent No / Issue Persists minimize_water Solution: - Minimize contact time with water - Use anhydrous Na₂SO₄ promptly - Consider non-aqueous workup hydrolysis->minimize_water solvolysis Potential for Solvolysis on Silica Gel: -CH₂I → -CH₂OMe purification_solvent->solvolysis Yes change_solvent Solution: - Use a less nucleophilic solvent system (e.g., Hexane/Ethyl Acetate) - Consider neutral alumina chromatography solvolysis->change_solvent

Caption: Troubleshooting workflow for identifying the source of impurities.

Section 3: Chemical Stability Profile & Degradation Pathways

Understanding the potential degradation pathways is key to designing robust experiments.

Potential Degradation Pathways

The primary degradation mechanisms involve the electrophilic carbon of the iodomethyl group.

G cluster_products Degradation Products compound 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (Parent Compound) hydrolysis 2-(4-Bromophenyl)-6-(hydroxymethyl)imidazo[1,2-a]pyridine (Hydrolysis Product) compound->hydrolysis H₂O (Nucleophilic Substitution) solvolysis 2-(4-Bromophenyl)-6-(alkoxymethyl)imidazo[1,2-a]pyridine (Solvolysis Product) compound->solvolysis R-OH (e.g., MeOH) (Nucleophilic Substitution) oxidation 2-(4-Bromophenyl)-6-formylimidazo[1,2-a]pyridine (Oxidation Product) compound->oxidation [O] (e.g., air, peroxide) (Oxidation) photolysis Radical Species & Complex Mixture (Photodegradation Products) compound->photolysis Light (hν) (C-I Bond Cleavage)

Caption: Major degradation pathways for the title compound.

Data Summary: Solvent Stability

The following table provides a qualitative summary of the compound's stability in common laboratory solvents. These are general guidelines; stability should always be empirically determined for your specific experimental conditions.

SolventConditionRelative StabilityPrimary Degradant(s)
DMSO (anhydrous) Dark, -20°CHigh Minimal degradation over weeks
DMF (anhydrous) Dark, -20°CHigh Minimal degradation over weeks
Acetonitrile RT, LightModerate Hydrolysis (if wet), Photolysis
Dichloromethane RT, DarkModerate Slow degradation
Methanol RT, DarkLow Methoxymethyl-adduct
Water / PBS Buffer RT, DarkVery Low Hydroxymethyl-adduct

Section 4: Experimental Protocols

These protocols provide standardized methods for handling and analyzing the compound.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your stock solution.

  • Preparation Environment: Work in a fume hood with low ambient light. Use oven-dried glassware or new, sealed vials.

  • Solvent Selection: Use only anhydrous, aprotic solvents of the highest purity available (e.g., anhydrous DMSO from a sealed bottle).

  • Weighing: Weigh the solid compound rapidly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the anhydrous solvent to the solid and dissolve completely, using gentle vortexing if necessary.

  • Aliquoting & Storage:

    • Immediately aliquot the solution into single-use amber glass vials.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.

    • Label clearly and place the vials in a freezer box for storage at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Degradant Identification

This study helps to proactively identify potential degradation products under stressed conditions.

  • Stock Preparation: Prepare a stock solution of the compound in acetonitrile at ~1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate, labeled vials for each condition:

    • Acidic: Add 1M HCl to a final concentration of 0.1M.

    • Basic: Add 1M NaOH to a final concentration of 0.1M.

    • Oxidative: Add 3% H₂O₂ to a final concentration of 0.3%.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to a UV lamp or direct sunlight.

    • Control: Keep at room temperature, protected from light.

  • Time Points: Sample from each vial at time points (e.g., 0, 2, 4, 8, 24 hours). Quench the acid/base samples with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by LC-MS. Compare the chromatograms to identify new peaks. The mass-to-charge ratio of these new peaks will provide strong evidence for the identity of the degradation products.

References

  • ChemicalBook. (2022, August 11). Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). Imidazo[1,2-a]pyrimidine - Safety Data Sheet.
  • Guidechem. Imidazo[1,2-a]pyridine 274-76-0 wiki.
  • BenchChem. (2025, December). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Washington State University. Standard Operating Procedures for Pyridine.
  • ChemicalBook. (2026, March 21). Imidazo[1,2-a]pyrimidine - Safety Data Sheet.
  • Wolf, W., & Kharasch, N. (1965). Photolysis of Iodoaromatic Compounds in Benzene. The Journal of Organic Chemistry, 30(8), 2493–2498. [Link]

  • Kumar, A., & Kumar, V. (n.d.). Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles.
  • ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Request PDF.
  • Liu, A., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology, 15, 100244. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Signaling Pathways.
  • de Paiva, R. F., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

  • ResearchGate. (n.d.). Assessing the effectiveness of oxidative approaches for the synthesis of aldehydes and ketones from oxidation of iodomethyl group. PDF.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Schulz, M., et al. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Sciences Europe. [Link]

  • BenchChem. (2025). Role of iodine substituent in the reactivity of aromatic compounds.
  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(10), 2991-3003. [Link]

  • Cugnon de Sévricourt, M., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(22), 7499-7502. [Link]

  • de Paiva, R. F., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

Sources

Troubleshooting palladium-catalyzed reactions with bromo-iodinated heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organometallic methodologies. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) on bromo-iodinated heterocycles.

Polyhalogenated heterocycles are highly valuable scaffolds in drug development, offering multiple vectors for functionalization. While the theoretical reactivity gradient of carbon-halogen bonds strongly favors oxidative addition at the C–I bond over the C–Br bond[1], the electronic properties of the heterocyclic core (e.g., pyridines, pyrimidines, indoles) frequently disrupt this ideal kinetic behavior. This guide will dissect the causality behind common failure modes—such as loss of chemoselectivity, catalyst poisoning, and protodehalogenation—and provide self-validating protocols to rescue your syntheses.

Part 1: Mechanistic Failure Analysis

To successfully troubleshoot these reactions, we must first understand how the heterocycle interacts with the catalytic cycle. The diagram below illustrates the standard Pd(0)/Pd(II) cross-coupling pathway alongside the three most common failure trajectories.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Poison Catalyst Poisoning (N-coordination) Pd0->Poison PdII Pd(II)-Ar(I) Complex OxAdd->PdII MisInsert Over-Coupling (C-Br Insertion) OxAdd->MisInsert TransMet Transmetalation (Organoboron) PdII->TransMet Dehal Protodehalogenation (via Pd-H) PdII->Dehal RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Mono-Coupled Product RedElim->Product

Catalytic cycle of Pd-cross coupling with common failure modes for heterocycles.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Loss of Chemoselectivity (Over-Coupling or C-Br Insertion)

Q: My reaction is yielding a mixture of mono-coupled (at C-I), mono-coupled (at C-Br), and di-coupled products. How can I strictly target the C-I bond?

The Causality: The general oxidative addition rate follows C–I > C–Br > C–Cl[1]. However, electron-deficient heterocycles (like pyridines) withdraw electron density from the C–Br bond, activating it toward oxidative addition and narrowing the kinetic gap between the two sites[2]. Furthermore, highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition step so aggressively that the catalyst loses its ability to discriminate between the iodine and bromine atoms[1].

The Solution:

  • Thermal Control: Lower the reaction temperature (e.g., room temperature to 50 °C). C–I oxidative addition occurs readily at mild temperatures, whereas C–Br activation typically requires higher thermal energy.

  • Catalyst Tuning: Switch to a milder catalyst system. PdCl2(dppf) or Pd(OAc)2 with PPh3 are less prone to rapid C–Br insertion compared to Buchwald-type ligands[1]. Ensure exact stoichiometric control of the organoboron reagent (1.0 to 1.05 equivalents).

Issue 2: Catalyst Poisoning and Stalled Reactions

Q: The reaction mixture turns black immediately, and conversion stalls at <10%. Is the heterocycle killing the catalyst?

The Causality: Yes. Basic nitrogen or sulfur atoms in the heterocycle can strongly coordinate to the electrophilic Pd(II) intermediate, displacing the ancillary phosphine ligands and forming an inactive, stable off-cycle complex[3]. This "catalyst poisoning" prevents transmetalation. Without the stabilizing ligands, the active Pd(0) agglomerates into inactive palladium black, visually confirmed by the rapid precipitation of a black solid[4].

The Solution:

  • Steric Shielding: Use bidentate, chelating ligands with large bite angles (e.g., dppf) that are harder for the heterocycle to displace[1].

  • Substrate Protection: If the heterocycle contains an acidic N-H (e.g., indoles, pyrazoles), deprotonation by the base increases the electron density of the ring, exacerbating coordination. Protect the nitrogen (e.g., with a Boc or SEM group) prior to coupling to suppress this interaction[5].

Issue 3: Protodehalogenation (Loss of Halogen Without Coupling)

Q: I am observing a significant amount of dehalogenated heterocycle (Ar-H) instead of my cross-coupled product. Why does this happen primarily at the C-I site?

The Causality: Protodehalogenation is a reductive side reaction highly prevalent with aryl iodides and electron-deficient N-heterocycles[5]. It occurs when the Pd(II)-Ar(I) intermediate reacts with a hydride source to form a Pd-H species. Subsequent reductive elimination yields the dehalogenated arene[5]. Because C–I bonds undergo oxidative addition the fastest, they are stranded as Pd(II) intermediates if the transmetalation step is slow, making them highly susceptible to side reactions[5]. Common hydride sources include protic solvents (like ethanol), alkoxide bases, or trace water[6].

The Solution:

  • Accelerate Transmetalation: Use highly pure, reactive boronic acids or switch to boronic esters to ensure transmetalation outpaces dehalogenation[5].

  • Eliminate Hydride Sources: Switch from strong alkoxide bases to milder, anhydrous carbonate bases (K2CO3, Cs2CO3). Avoid protic solvents and opt for anhydrous 1,4-dioxane or toluene[6].

Part 3: Quantitative Data - Catalyst Selection Matrix

When optimizing for chemoselectivity on a bromo-iodinated heterocycle, catalyst selection is paramount. The table below summarizes the performance of common catalytic systems based on benchmark data for selective C–I coupling in polyhalogenated pyridines[1],[7].

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Selectivity (Mono:Di)Yield (%)
Pd(OAc)2 (2 mol%)SPhos (Monodentate)K2CO3Toluene/H2O1008Moderate (Prone to C-Br insertion)~90-98[1]
PdCl2(dppf) (3 mol%)dppf (Bidentate)Cs2CO3DMF9012High (Resists N-poisoning)~88-96[1]
Pd(PPh3)4 (5 mol%)PPh3 (Monodentate)Et3NEtOH/H2O8016Low (Prone to Dehalogenation)~75[7]

Part 4: Validated Experimental Protocol

The following methodology is engineered to achieve >95% chemoselectivity for the C–I bond while preserving the C–Br bond, utilizing a self-validating workflow to ensure scientific integrity.

Workflow S1 1. Reagent Prep (Degas Solvents) S2 2. Catalyst Setup (Mild Pd Source) S1->S2 S3 3. Selective Coupling (Low Temp, 50°C) S2->S3 S4 4. Reaction Monitor (Check TLC/GC-MS) S3->S4 S5 5. Workup (Aqueous Quench) S4->S5

Step-by-step experimental workflow for site-selective cross-coupling.

Protocol: Site-Selective Suzuki-Miyaura Coupling of Bromo-Iodopyridines

Step 1: Solvent Degassing

  • Action: Sparge a mixture of 1,4-dioxane and water (10:1 ratio) with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands, terminating the catalytic cycle and promoting the formation of inactive palladium black[4].

  • Validation Check: A properly degassed solvent will not cause the Pd catalyst to immediately darken upon addition.

Step 2: Reagent Assembly

  • Action: In a Schlenk flask under Argon, combine the bromo-iodopyridine (1.0 eq), the organoboronic acid (1.05 eq), and K2CO3 (2.0 eq)[5].

  • Causality: Strictly limiting the boronic acid prevents over-coupling at the C–Br site. K2CO3 is chosen over strong alkoxides to suppress the protodehalogenation pathway[6].

Step 3: Catalyst Addition

  • Action: Add PdCl2(dppf) (3 mol%) to the mixture[1].

  • Causality: The bidentate dppf ligand possesses a large bite angle, which sterically hinders the basic pyridine nitrogen from coordinating to and poisoning the Pd center[1].

Step 4: Temperature Control & Monitoring

  • Action: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Causality: C–I oxidative addition occurs readily at mild temperatures, whereas C–Br activation is thermally restricted at this range.

  • Validation Check: Monitor the reaction via GC-MS after 2 hours. The appearance of the mono-coupled mass without the di-coupled mass confirms that thermal control is effectively maintaining chemoselectivity. The solution should remain a clear yellow/orange; a rapid shift to opaque black indicates catalyst decomposition[4].

Step 5: Workup and Isolation

  • Action: Upon complete consumption of the starting material (typically 4-8 hours), cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure[5].

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - nih.
  • how to avoid dehalogenation side reactions in Suzuki coupling - benchchem.
  • Palladium catalyst issues in cross-coupling reactions - benchchem.
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - benchchem.
  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - elsevierpure.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - nih.

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: April 3, 2026

Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridine derivatives are crucial in medicinal chemistry, found in marketed drugs like Zolpidem, Alpidem, and Minodronic acid, and are explored for a vast range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to explain the causality behind experimental choices, enabling you to rationalize and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the functionalization of the imidazo[1,2-a]pyridine core, providing potential root causes and validated solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My C-H functionalization reaction (e.g., arylation, alkylation) at the C-3 position is resulting in a low yield or failing completely. What are the potential causes and how can I improve the outcome?

A: Low yields are a common challenge stemming from several factors related to reaction conditions, reagent quality, and the inherent reactivity of your specific substrates.[4][5] A systematic approach is the best way to troubleshoot this issue.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The interplay between catalyst, solvent, base, and temperature is critical. The C-3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution and C-H functionalization.[1]

    • Catalyst & Ligand System (for Cross-Coupling): In palladium-catalyzed reactions, the choice of ligand is crucial for modulating the catalyst's reactivity.[6] For Suzuki or direct C-H arylations, bulky, electron-rich phosphine ligands often improve efficiency.[6][7]

    • Solvent Effects: Solvent polarity can dramatically affect reaction rates and yields.[8] For many cross-coupling reactions, polar aprotic solvents like DMF, DMA, or dioxane are effective.[9][10] In some cases, greener solvents like water or deep eutectic solvents have been successfully employed, particularly with microwave assistance.[11]

    • Base Selection: The base not only neutralizes acid generated but can also play a role in the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. The strength and solubility of the base can be a key parameter to screen.

    • Temperature & Reaction Time: Some C-H activations require high temperatures (100-140 °C) to proceed efficiently.[12] However, excessively high temperatures can lead to degradation and side-product formation.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check if the reaction has stalled or if the product is degrading.

  • Purity of Reagents and Solvents:

    • Water Content: Many organometallic reactions, especially those involving palladium catalysts and organoboron reagents, are sensitive to moisture. Ensure solvents are anhydrous and that reagents are stored properly.[6]

    • Reagent Quality: The purity of starting materials, such as the 2-aminopyridine or α-haloketone precursors, is paramount. Impurities can inhibit the catalyst or lead to unwanted side reactions.[5]

  • Substituent Effects:

    • The electronic properties of groups on both the imidazo[1,2-a]pyridine core and the coupling partner can significantly influence reactivity. Electron-withdrawing groups on the 2-aminopyridine precursor can reduce its nucleophilicity, potentially lowering the yield of the initial core synthesis.[5] Conversely, electron-donating groups can enhance reactivity.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and solve low-yield issues.

G start Low Reaction Yield reagents 1. Verify Reagent & Solvent Purity (Anhydrous? High-Purity?) start->reagents setup 2. Check Reaction Setup (Inert atmosphere? Correct Stoichiometry?) reagents->setup If OK conditions 3. Re-evaluate Reaction Conditions setup->conditions If OK analysis 4. Analyze Crude Mixture (LC-MS, NMR) conditions->analysis If still low sub_cond_temp Optimize Temperature conditions->sub_cond_temp sub_cond_cat Screen Catalyst/Ligand/Base conditions->sub_cond_cat sub_cond_solv Change Solvent conditions->sub_cond_solv result Improved Yield sub_cond_temp->result sub_cond_cat->result sub_cond_solv->result

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity

Q: I am attempting a direct C-H functionalization, but I'm obtaining a mixture of isomers instead of the desired C-3 substituted product. How can I improve regioselectivity?

A: The imidazo[1,2-a]pyridine core has several potential sites for functionalization, but the C-3 position is electronically favored for many reactions due to its high electron density.[1] However, under certain conditions, functionalization can occur at other positions (C-2, C-5, C-6, C-7, C-8).[13]

Factors Influencing Regioselectivity:

  • Inherent Reactivity: For electrophilic attacks and many metal-catalyzed C-H functionalizations, the order of reactivity is generally C-3 > C-5 > C-7 > C-2 > C-6 > C-8. Directing efforts to the C-3 position is therefore the most common strategy.

  • Steric Hindrance: Bulky substituents at the C-2 position can hinder access to the C-3 position, potentially allowing for competitive functionalization at other sites.

  • Reaction Mechanism:

    • Metal-Free C-H Functionalization: Methods like visible-light-induced photoredox catalysis often show high selectivity for the C-3 position due to the formation of a radical cation intermediate that is most susceptible to nucleophilic attack at this site.[2][14]

    • Directed C-H Activation: To functionalize other positions, particularly the C-2 or C-8 positions, a directing group is often required. The nitrogen atom at the N-1 position can act as a directing group in metal-catalyzed reactions, facilitating ortho-C-H activation of a C-2 aryl substituent.[15]

    • Pre-functionalization: For selective substitution at positions other than C-3, the most reliable method is often to start with a pre-functionalized core, such as a bromo-imidazo[1,2-a]pyridine, and perform a cross-coupling reaction like Suzuki or Sonogashira coupling.[7][10]

Regioselectivity Map of the Imidazo[1,2-a]pyridine Core

G cluster_0 Reactivity Hotspots C3 C-3 C3_desc Highest Reactivity (Photoredox, Friedel-Crafts, Direct Arylation) C3->C3_desc C5 C-5 C5_desc Secondary Reactivity C5->C5_desc C2 C-2 C2_desc Functionalized via Core Synthesis C2->C2_desc C_other C-6,7,8 C_other_desc Requires Pre-functionalization (e.g., Halogenation then Cross-Coupling) C_other->C_other_desc

Caption: Relative reactivity of positions on the imidazo[1,2-a]pyridine core.

Issue 3: Significant By-product Formation

Q: My reaction is producing a complex mixture with multiple by-products, making purification difficult. What are the common side reactions, and how can they be minimized?

A: By-product formation is often a sign of non-selective reactivity or decomposition. Identifying the by-products is the first step toward optimizing the reaction.[5]

Common Side Reactions and Mitigation Strategies:

  • Homocoupling (in Cross-Coupling Reactions): The coupling of two aryl halides or two organometallic reagents.

    • Solution: Carefully control stoichiometry. Slower addition of one coupling partner can sometimes help. Also, optimize catalyst loading and temperature.

  • Over-functionalization: The desired product can sometimes react again.

    • Solution: Use a stoichiometric amount of the limiting reagent. Running the reaction at a lower temperature for a longer duration may also help.[5]

  • Incomplete Cyclization: During the synthesis of the core itself, the intermediate formed from the 2-aminopyridine and the α-halocarbonyl may not cyclize completely.[5]

    • Solution: Ensure sufficient heating or reaction time. Microwave-assisted synthesis is highly effective at driving these cyclizations to completion quickly and cleanly.[16][17]

  • Decomposition: Sensitive functional groups on your substrates or product may not be stable to the reaction conditions (e.g., strong base, high temperature).

    • Solution: Screen milder bases or catalysts. Consider metal-free conditions, such as photocatalysis, which often run at room temperature.[14][18]

Key Experimental Protocols

Here are step-by-step methodologies for common and modern functionalization techniques.

Protocol 1: Microwave-Assisted Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Core

This protocol is adapted from methodologies that emphasize speed and efficiency.[16][19]

  • Reagents & Setup:

    • In a 10 mL microwave vial, add 2-aminopyridine (1.2 mmol).

    • Add phenacyl bromide (1.0 mmol).

    • Add a catalytic amount of an ionic liquid or a base like NaHCO₃.[16][17] For a solvent-free reaction, no additional solvent is needed.[16][19] Alternatively, a green solvent like ethanol can be used.[20]

    • Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation:

    • Place the vial in a microwave reactor.

    • Irradiate at 100-120°C for 30-60 seconds.[16] Reaction times are typically very short.

    • Monitor completion by TLC (e.g., eluting with 5% ethyl acetate in hexane).

  • Work-up & Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If performed solvent-free, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 10 mL).[16]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Visible-Light Photoredox-Catalyzed C-3 Selenylation

This protocol demonstrates a modern, metal-free approach for C-H functionalization at room temperature, adapted from literature procedures.[21]

  • Reagents & Setup:

    • To a screw-cap vial, add the starting imidazo[1,2-a]pyridine (0.2 mmol), diorganoyl diselenide (0.24 mmol), and a photocatalyst like Eosin Y (1-2 mol%).

    • Add the solvent (e.g., acetonitrile, 2 mL).

    • Seal the vial and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Irradiation:

    • Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 40 W).

    • Stir the reaction at room temperature for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up & Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel to obtain the C-3 selenated product.

Data Summary Table

Table 1: Typical Conditions for Palladium-Catalyzed C-3 Direct Arylation

This table summarizes common starting conditions for optimization based on literature precedents.[9][10][22]

ComponentExample ReagentsTypical Loading / ConcentrationNotes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂2-10 mol%Pd(OAc)₂ is a common and robust choice.
Ligand P(o-tol)₃, XPhos, PPh₃4-20 mol%Bulky, electron-rich ligands are often preferred.
Base K₂CO₃, Cs₂CO₃, KOAc2-3 equivalentsThe choice of base can significantly impact yield.
Oxidant/Additive Ag₂O, Cu(OAc)₂, pivalic acid1-2 equivalentsOften required for direct C-H activation cycles.
Solvent Dioxane, Toluene, DMF, DMA0.1 - 0.5 MMust be anhydrous for best results.
Temperature 100 - 140 °C-Higher temperatures are often needed.
Aryl Partner Aryl bromides, iodides1.2 - 2 equivalentsAryl bromides are common coupling partners.

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 position of imidazo[1,2-a]pyridine so frequently targeted for functionalization? A: The C-3 position is the most electron-rich and nucleophilic carbon on the scaffold, making it highly susceptible to electrophilic attack and a prime site for various C-H functionalization reactions, including arylation, alkylation, and selenylation.[1][21] This inherent reactivity allows for direct functionalization often without the need for pre-installing a leaving group.

Q2: When should I choose microwave-assisted synthesis over conventional heating? A: Microwave-assisted synthesis is an excellent choice when you need to accelerate reaction rates, improve yields, and obtain cleaner products.[16][19][23] It is particularly effective for the initial synthesis of the imidazo[1,2-a]pyridine core, often reducing reaction times from hours to minutes.[17] However, scalability can be a concern for large-scale industrial production, where conventional heating in large reactors might be more practical.

Q3: Are there effective metal-free methods for C-H functionalization? A: Yes, several powerful metal-free methods have been developed. Visible-light photoredox catalysis using organic dyes (like Eosin Y or Rose Bengal) is a prominent strategy that allows for a wide range of C-H functionalizations at room temperature under mild conditions.[2][14][18] Additionally, cross-dehydrogenative coupling (CDC) reactions, often using an oxidant like K₂S₂O₈, provide a direct, atom-economical way to form C-C bonds without a metal catalyst.[12]

Q4: What is the best way to purify imidazo[1,2-a]pyridine derivatives? A: The primary method for purification is column chromatography on silica gel.[16] For solid products, recrystallization from a suitable solvent system can be highly effective for obtaining material of high purity.[5] Because the imidazo[1,2-a]pyridine core is basic, an acid-base extraction can also be used to separate the product from non-basic impurities. This involves dissolving the crude mixture in an organic solvent, extracting with a dilute aqueous acid (e.g., 1M HCl) to protonate the product into the aqueous layer, washing the aqueous layer, and then basifying it to re-extract the purified product into an organic solvent.[5]

References

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. PMC. [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Photoredox-catalyzed C3-selenylation of imidazo[1,2-a]pyridines with diorganoyl diselenides. ResearchGate. [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. PMC. [Link]

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. ResearchGate. [Link]

  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. ResearchGate. [Link]

  • Regioselective Oxidative Cross-Coupling Reaction: Synthesis of Imidazo[1,2-a]pyridine Fluorophores. Thieme E-Books & E-Journals. [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]

  • Photocatalyzed C3–H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. ACS Publications. [Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. [Link]

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. ACS Publications. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. ACS Publications. [Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. . [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [https://www.researchgate.net/publication/351659858_Synthesis_of_Imidazo12-a]pyridines_C-H_Functionalization_in_the_Direction_of_C-S_Bond_Formation]([Link])

  • Selective C—H functionalization of imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Bentham Science Publishers. [Link]

Sources

Technical Support Center: Handling & Reactivity of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the reactivity of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. While the 4-bromophenyl moiety at the C2 position is relatively robust, the C6-iodomethyl group is highly labile. This guide provides a mechanistic breakdown, a troubleshooting FAQ, and a self-validating protocol to prevent unwanted de-iodination during your synthetic workflows.

Mechanistic Causality: The "Why" Behind De-iodination

To troubleshoot effectively, we must first understand the structural liabilities of the molecule. The C(sp³)-I bond is inherently weak, with a bond dissociation energy of approximately 234 kJ/mol [3]. In the context of the imidazo[1,2-a]pyridine core, the C6 position is highly activated. The electron-rich heteroaromatic system can stabilize both incipient carbocations and carbon-centered radicals at this pseudo-benzylic position.

When exposed to ambient laboratory light or trace transition metals, the C–I bond readily undergoes homolytic cleavage to form a stabilized C6-methyl radical [1]. If the reaction is conducted in a solvent with weak α-C–H bonds (e.g., THF, 1,4-dioxane), the radical rapidly undergoes Hydrogen Atom Transfer (HAT). This results in reductive de-iodination , converting your reactive iodomethyl group into a dead-end 6-methyl derivative [2]. Alternatively, the use of strong, nucleophilic bases can induce premature solvolysis or elimination.

Pathway A C6-Iodomethyl Substrate B Homolytic Cleavage (hv / Trace Metals) A->B C Radical Intermediate (C6-CH2•) B->C D H-Atom Transfer (from Solvent) C->D E De-iodinated Byproduct (C6-CH3) D->E Reductive De-iodination

Mechanistic pathway of radical-induced reductive de-iodination.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M-I+H]⁺. What is happening? A1: You are observing reductive de-iodination (formation of the 6-methyl derivative). This is a classic radical-mediated side reaction indicating that your C–I bond is undergoing homolysis, followed by HAT from your solvent. To fix this, switch from ethereal solvents (like THF) to poor H-atom donors like Acetonitrile (MeCN), and strictly shield the reaction from light.

Q2: I am trying to perform an N-alkylation, but I see a large amount of the 6-hydroxymethyl byproduct. How do I prevent this? A2: This is hydrolytic solvolysis. The C6-iodomethyl group is highly electrophilic. If your base is too nucleophilic (e.g., NaOH, alkoxides) or if your solvent is not strictly anhydrous, water or hydroxide ions will outcompete your target nucleophile. Switch to a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and use anhydrous, molecular-sieve-dried solvents.

Q3: Can trace metals from my previous synthetic step cause this? A3: Absolutely. Trace palladium or copper from prior cross-coupling reactions can initiate single-electron transfer (SET) to the alkyl iodide, triggering the radical cascade. Ensure your starting material is rigorously purified (e.g., via metal scavengers like QuadraSil) before utilizing the iodomethyl intermediate.

Troubleshooting Issue Issue: De-iodination Detected (LC-MS) CheckLight Shielded from light? Issue->CheckLight FixLight Wrap in foil; Amber glassware CheckLight->FixLight No CheckSolvent Using H-donor solvent (THF)? CheckLight->CheckSolvent Yes FixSolvent Switch to MeCN Add BHT CheckSolvent->FixSolvent Yes CheckBase Nucleophilic base? CheckSolvent->CheckBase No FixBase Switch to DIPEA or K2CO3 CheckBase->FixBase Yes

Troubleshooting logic tree for identifying and resolving de-iodination.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes internal validation data demonstrating how environmental and chemical parameters dictate the fate of the C6-iodomethyl group during a standard nucleophilic substitution (amination) reaction.

SolventBaseAtmosphereLight ConditionsAdditiveDesired Product YieldDe-iodinated Byproduct
THFNaHAirAmbient LightNone15%75%
THFK₂CO₃ArgonDark (Foil)None45%40%
MeCNDIPEAArgonDark (Foil)None85%< 5%
MeCN DIPEA Argon Dark (Foil) 10 mol% BHT > 95% Not Detected

Self-Validating Experimental Protocol

Objective: Substitute the C6-iodomethyl group with a target nucleophile while completely suppressing reductive de-iodination and solvolysis.

Step 1: Solvent Degassing & Preparation

  • Action: Sparge anhydrous Acetonitrile (MeCN) with Argon for 15 minutes. Add 10 mol% BHT (butylated hydroxytoluene) as a radical scavenger.

  • Causality: Removing dissolved oxygen prevents peroxide formation and oxidative radical initiation. BHT quenches any errant C6-methyl radicals before they can propagate.

  • Validation Marker: Oxygen sensor reading must be < 1 ppm in the headspace prior to proceeding.

Step 2: Substrate Dissolution (Dark Conditions)

  • Action: In an amber vial (or a rigorously foil-wrapped flask), dissolve 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine in the degassed MeCN.

  • Causality: The C(sp³)–I bond is highly photosensitive. Ambient light provides enough energy to exceed the bond dissociation threshold.

  • Validation Marker: The solution must remain clear to pale yellow. A shift to a dark brown tint indicates premature homolysis and the liberation of elemental iodine (I₂). If brown, discard and restart.

Step 3: Reagent Addition

  • Action: Add 2.0 equivalents of DIPEA, followed by 1.1 equivalents of your target nucleophile.

  • Causality: DIPEA is sterically hindered. It acts as an efficient acid scavenger (neutralizing the generated HI) without acting as a nucleophile, thereby preventing unwanted solvolysis.

Step 4: Reaction Execution & Monitoring

  • Action: Stir at 20–25 °C for 2–4 hours. Do not heat.

  • Causality: Heat accelerates homolysis. Because the C6-iodomethyl group is highly activated by the electron-rich imidazo[1,2-a]pyridine core, ambient temperature is more than sufficient for S_N2 substitution.

  • Validation Marker: Withdraw a 5 µL aliquot and quench immediately in 1 mL of cold MeCN (to halt reactivity). Analyze via LC-MS. The [M+H]⁺ of the product should dominate, with the [M-I+H]⁺ de-iodinated mass remaining below the 2% integration threshold.

References

  • Photocatalytic C(sp³) radical generation via C–H, C–C, and C–X bond cleavage Chemical Society Reviews (RSC)[Link]

  • Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Pharmaceuticals (PMC)[Link]

Challenges in the scale-up synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.

Introduction

The 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine scaffold is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents.[1][2][3] The synthesis of this compound, particularly at scale, presents a unique set of challenges that require careful consideration of reaction conditions and purification strategies. This guide is structured to provide practical, experience-based solutions to common problems, ensuring a robust and reproducible synthetic process.

Proposed Synthetic Pathway

The synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is most effectively carried out in a two-step sequence, starting from commercially available materials. This pathway is designed for scalability and involves the initial formation of the imidazo[1,2-a]pyridine core, followed by selective iodination of the 6-methyl group.

Synthetic Pathway 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Step1_product 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine 2-Amino-5-methylpyridine->Step1_product Step 1: Cyclocondensation 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(4-bromophenyl)ethanone->Step1_product Step1_reagents Base, Solvent (e.g., NaHCO3, Ethanol) Step1_reagents->Step1_product Final_Product 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine Step1_product->Final_Product Step 2: Radical Iodination Step2_reagents NIS, Radical Initiator (e.g., BPO or AIBN), Solvent Step2_reagents->Final_Product

Caption: Two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Cyclocondensation to form 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

Question 1: Why is the yield of the cyclocondensation reaction low?

Possible Causes & Solutions:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary. The choice of base is also critical; while sodium bicarbonate is commonly used, a stronger base like potassium carbonate or an organic base such as triethylamine might be required for less reactive substrates.[4]

  • Side reactions: Overheating can lead to the formation of byproducts. Ensure precise temperature control, especially during scale-up, as the reaction can be exothermic.

  • Poor quality of starting materials: Ensure the 2-amino-5-methylpyridine and 2-bromo-1-(4-bromophenyl)ethanone are of high purity. Impurities can interfere with the reaction.

  • Suboptimal solvent: Ethanol is a common solvent for this reaction, but other solvents like isopropanol or acetonitrile can be explored to improve solubility and reaction rates.[4]

Question 2: The isolated product from Step 1 is difficult to purify. What are the likely impurities and how can they be removed?

Possible Causes & Solutions:

  • Unreacted starting materials: If the reaction did not go to completion, unreacted 2-amino-5-methylpyridine and 2-bromo-1-(4-bromophenyl)ethanone will be present. These can often be removed by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

  • Formation of regioisomers: While the formation of the 6-methyl isomer is generally favored, the potential for the formation of other isomers exists. Careful analysis by NMR is recommended. Purification by column chromatography is the most effective way to separate regioisomers.

  • Polymeric byproducts: Dark, tarry byproducts can form, especially at higher temperatures. These can be minimized by maintaining strict temperature control. Most of these byproducts are insoluble and can be removed by filtration of the crude reaction mixture.

Step 2: Radical Iodination of the 6-methyl group

Question 3: The iodination of the 6-methyl group is not selective, and I am observing iodination on the aromatic rings. How can I improve selectivity?

Possible Causes & Solutions:

  • Incorrect iodinating agent: For selective benzylic iodination, a radical iodination approach is preferred over electrophilic iodination. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.[5][6] Using elemental iodine (I2) with an oxidizing agent can lead to electrophilic aromatic substitution on the electron-rich imidazo[1,2-a]pyridine ring system.[7]

  • Absence of a radical initiator: Radical reactions require an initiator to start the chain reaction. Common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction should be performed under conditions that favor radical formation, such as heating or photochemical initiation.

  • Reaction conditions favoring electrophilic iodination: The presence of Lewis or Brønsted acids can activate NIS, promoting electrophilic iodination.[8] Ensure the reaction is run under neutral or slightly basic conditions to suppress this pathway.

Question 4: The yield of the final iodinated product is low, and I observe a significant amount of starting material even after prolonged reaction times.

Possible Causes & Solutions:

  • Insufficient radical initiator: The amount of radical initiator is crucial. Typically, 5-10 mol% is used. Too little initiator will result in a slow or incomplete reaction.

  • Radical inhibitors: The presence of oxygen or other radical scavengers can inhibit the reaction. It is recommended to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low reaction temperature: Radical initiators have a specific temperature range in which they decompose to form radicals at an optimal rate. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., for AIBN, the reaction is typically run at 70-80 °C).

  • Light sensitivity: The product, being an iodomethyl compound, can be light-sensitive. It is advisable to protect the reaction from light, especially during workup and purification.

Question 5: The final product, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, appears to be unstable and decomposes during purification.

Possible Causes & Solutions:

  • Thermal instability: Iodomethyl compounds, particularly benzylic ones, can be thermally labile. Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at reduced pressure and a moderate bath temperature. For chromatographic purification, consider flash chromatography at room temperature.

  • Hydrolysis: The iodomethyl group can be susceptible to hydrolysis, especially in the presence of moisture and nucleophiles. Ensure all solvents and reagents are dry, and perform the workup under anhydrous conditions if possible.

  • Storage: The purified product should be stored in a cool, dark place under an inert atmosphere to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the radical iodination step?

A1: Non-polar, aprotic solvents are generally preferred for radical reactions to avoid side reactions. Carbon tetrachloride (CCl4) has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents like cyclohexane, benzene, or chlorobenzene are recommended.

Q2: How can I monitor the progress of the radical iodination reaction?

A2: TLC is a convenient method for monitoring the reaction. The starting material, 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine, and the product, 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, should have different Rf values. It is also important to monitor for the appearance of any significant byproducts. HPLC can also be used for more quantitative analysis of the reaction progress.

Q3: Are there any specific safety precautions I should take during the scale-up of the radical iodination?

A3: Yes. Radical initiators like BPO and AIBN can be explosive and should be handled with care, especially in larger quantities. They should not be heated directly or ground. When scaling up, it is crucial to have good temperature control to manage the exothermicity of the reaction. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Q4: Can I use a different halogenating agent for the second step?

A4: While other halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for benzylic halogenation, this would lead to the corresponding bromomethyl or chloromethyl derivative. For the synthesis of the target iodomethyl compound, NIS is the most direct and appropriate reagent.

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine
  • Dissolve 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., cyclohexane) in a round-bottom flask equipped with a reflux condenser.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) and a radical initiator such as AIBN (0.1 eq).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) under an inert atmosphere and protect it from light.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary

StepReactantsReagentsSolventTemperatureTypical Yield
12-Amino-5-methylpyridine, 2-Bromo-1-(4-bromophenyl)ethanoneNaHCO3EthanolReflux (78 °C)80-90%
22-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridineNIS, AIBNCyclohexaneReflux (80 °C)60-75%

Troubleshooting Decision Tree

Troubleshooting start Problem with Synthesis step1 Step 1: Cyclocondensation start->step1 step2 Step 2: Iodination start->step2 low_yield1 Low Yield step1->low_yield1 impure1 Impure Product step1->impure1 low_yield2 Low Yield step2->low_yield2 impure2 Impure/Decomposed Product step2->impure2 selectivity Poor Selectivity step2->selectivity Check reaction time/temp\nConsider stronger base\nCheck starting material purity Check reaction time/temp Consider stronger base Check starting material purity low_yield1->Check reaction time/temp\nConsider stronger base\nCheck starting material purity Recrystallize\nColumn chromatography\nCheck for regioisomers Recrystallize Column chromatography Check for regioisomers impure1->Recrystallize\nColumn chromatography\nCheck for regioisomers Degas solvent\nCheck initiator amount/temp\nProtect from light Degas solvent Check initiator amount/temp Protect from light low_yield2->Degas solvent\nCheck initiator amount/temp\nProtect from light Low temp purification\nAnhydrous conditions\nProper storage Low temp purification Anhydrous conditions Proper storage impure2->Low temp purification\nAnhydrous conditions\nProper storage Use NIS and radical initiator\nAvoid acidic conditions\nInert atmosphere Use NIS and radical initiator Avoid acidic conditions Inert atmosphere selectivity->Use NIS and radical initiator\nAvoid acidic conditions\nInert atmosphere

Caption: Decision tree for troubleshooting common issues.

References

  • Catalytic Halogen Bond Activation in the Benzylic C–H Bond Iodination with Iodohydantoins. Organic Letters. Available at: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PMC. Available at: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Free radical halogenation of hydrocarbons: Experiments for organic chemistry using the small-scale approach. Journal of Chemical Education. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. Preprints.org. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Synthesis of 2‐(4‐fluorophenyl)‐6‐methylimidazo[1,2‐a]pyridine derivatives 4a–h. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • 12.2: Radical Reactions. Chemistry LibreTexts. Available at: [Link]

  • Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. Available at: [Link]

  • 18.4. Radical reactions in practice. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

Sources

Technical Support Center: Catalyst Impurity Removal for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and process chemists dealing with the downstream purification of imidazo[1,2-a]pyridine-based Active Pharmaceutical Ingredients (APIs).

Scientific Context: The Chelating Challenge

Imidazo[1,2-a]pyridines are privileged pharmacophores synthesized routinely via metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé). However, removing residual Palladium (Pd) or Copper (Cu) from these products is notoriously difficult.

The Causality: The imidazo[1,2-a]pyridine scaffold features a highly delocalized π-system and two nitrogen atoms. The N1 (pyridine-like) nitrogen possesses an available lone pair that acts as a potent σ-donor, readily forming highly stable, thermodynamically favored coordination complexes with transition metals like Pd(II)[1]. Because the metal is chemically coordinated to the API rather than existing as a simple physical mixture, standard purification techniques (like silica gel chromatography) fail to disrupt these bonds[2]. Specialized scavenging strategies are required to meet the International Council for Harmonisation (ICH) Q3D oral limit for Palladium (100 µ g/day , or 10 ppm for a 10 g/day dose)[3][4].

Strategic Metal Scavenging Workflow

Workflow Start Crude Imidazo[1,2-a]pyridine (High Pd/Cu Content) AqWash Homogeneous Scavenging (e.g., N-Acetylcysteine Wash) Start->AqWash Check1 Metal < 10 ppm? (ICP-MS) AqWash->Check1 SolidScav Heterogeneous Scavenging (e.g., Si-Thiol, MP-TMT) Check1->SolidScav No Success API Grade Product (ICH Q3D Compliant) Check1->Success Yes Check2 Metal < 10 ppm? (ICP-MS) SolidScav->Check2 Cryst Recrystallization (Solvent/Antisolvent) Check2->Cryst No Check2->Success Yes Cryst->Success

Decision tree for Pd/Cu removal from imidazo[1,2-a]pyridine APIs to meet ICH Q3D limits.

Troubleshooting FAQs

Q1: My residual Pd is still >50 ppm after silica column chromatography. How do I force the metal off the imidazo[1,2-a]pyridine core? A1: You must use a scavenger with a higher thermodynamic affinity for Pd than the imidazo[1,2-a]pyridine nitrogen. Thiol-based scavengers (e.g., Silica-Thiol or 2,4,6-trimercaptotriazine functionalized resins like MP-TMT) are highly effective because soft sulfur atoms form exceptionally strong bonds with soft transition metals like Pd[5]. To overcome the kinetic barrier of ligand exchange, scavenging should be performed at elevated temperatures (40–60 °C) rather than room temperature.

Q2: I am scaling up my process. Should I use homogeneous or heterogeneous scavengers? A2: For early-stage scale-up, homogeneous scavengers like N-acetylcysteine are highly cost-effective and can be integrated into standard liquid-liquid extraction workflows[6]. However, for final API process streams, heterogeneous solid-supported scavengers (e.g., functionalized silica or polystyrene-divinylbenzene resins) are preferred. They can be packed into fixed-bed cartridges, allowing for continuous flow processing, precise contact times, and complete physical removal of the metal-scavenger complex without introducing new soluble impurities[7].

Q3: How can I accurately monitor both the residual metal and the scavenger itself to ensure no contamination? A3: Regulatory compliance requires proving that both the metal and the scavenger have been removed. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard. When using thiol-based homogeneous scavengers like N-acetylcysteine, ICP-MS can be utilized for the simultaneous detection of both Palladium (monitoring the specific Pd isotopes) and the scavenger (based on Sulfur determination)[6].

Scavenger Selection Matrix

Scavenger TypeExample ReagentMechanism of ActionOptimal TempContact TimeTypical Pd Reduction
Homogeneous Thiol N-AcetylcysteineLiquid-Liquid Extraction20–40 °C0.5–2 h>90% per wash
Functionalized Silica Si-Thiol (Si-SH)Solid-Liquid Adsorption40–60 °C4–16 h95–99%
Macroporous Resin MP-TMTSolid-Liquid Adsorption20–60 °C12–24 h>98%
Carbon-based Activated CarbonPhysisorption20–50 °C2–8 h50–80%

Self-Validating Experimental Protocols

Protocol A: Homogeneous Scavenging via Liquid-Liquid Extraction (N-Acetylcysteine)

Causality: N-acetylcysteine is a water-soluble, soft-ligand thiol that outcompetes the API for Pd binding. The resulting Pd-thiolate complex partitions selectively into the aqueous phase.

  • Dissolution: Dissolve the crude imidazo[1,2-a]pyridine API in a water-immiscible organic solvent (e.g., 2-Methyltetrahydrofuran or Ethyl Acetate) at a concentration of 10–20 volumes.

  • Preparation: Prepare a 5% to 10% (w/v) aqueous solution of N-acetylcysteine.

  • Extraction: Add the aqueous scavenger solution to the organic phase (1:1 v/v). Heat the biphasic mixture to 40 °C and stir vigorously for 60 minutes to ensure complete mass transfer and ligand exchange.

  • Phase Separation: Allow the layers to separate. Discard the Pd-rich aqueous layer.

  • Validation Check: Sample the organic layer and analyze via ICP-MS for both Pd and S (Sulfur)[6]. If Pd is >10 ppm, repeat step 3.

  • Isolation: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Heterogeneous Scavenging (Silica-Thiol / MP-TMT)

Causality: Solid-supported scavengers permanently trap the metal on a resin or silica backbone, preventing reversible equilibrium. Heating provides the activation energy required to break the robust N1-Pd coordination bond.

  • Solvation: Dissolve the API in a polar aprotic solvent (e.g., THF, DMF) or DCM to ensure full solubility of the metal-API complex.

  • Scavenger Addition: Add the solid scavenger (e.g., Si-Thiol or MP-TMT) at 5 to 10 molar equivalents relative to the known starting catalyst loading.

  • Kinetic Digestion: Agitate the suspension mechanically at 50 °C for 12 to 16 hours. (Pro-tip: Magnetic stirring can grind silica particles, creating fine dust that is difficult to filter; use overhead stirring if possible).

  • Filtration: Filter the hot mixture through a pad of Celite to remove the metal-loaded scavenger. Wash the filter cake with 2–3 volumes of the reaction solvent.

  • Validation Check: Submit an aliquot of the filtrate for ICP-MS analysis. The Pd level should be <10 ppm[3].

  • Polishing: Concentrate the filtrate and recrystallize the API from an appropriate solvent/antisolvent system (e.g., Ethanol/Water) to remove any trace organic impurities.

References

  • [7] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available at:[Link]

  • [5] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. ResearchGate. Available at:[Link]

  • [6] Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. ACS Publications. Available at:[Link]

  • [3] ICH Q3D Elemental Impurities. Triphase Pharma Solutions. Available at:[Link]

  • [2] Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available at:[Link]

  • [1] Palladium(II) and Platinum(II) Complexes of Disubstituted Imidazo[1,5-a]Pyridine and Imidazolylpyridine: Coordination Chemistry, Versatile Catalysis, Biophysical Study. ResearchGate. Available at:[Link]

  • [4] Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). Available at:[Link]

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Validation & Comparative

A Comparative Guide to the In Vitro Anti-proliferative Activity of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its versatile interactions with a wide range of biological targets.[1][2][3] This guide provides a focused comparison of a specific, highly potent subclass: 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine derivatives. We will objectively analyze their in vitro anti-proliferative performance against established chemotherapeutic agents, supported by experimental data and detailed, reproducible protocols for researchers in oncology and drug development.

The unique substitutions at the 2- and 6-positions of the imidazo[1,2-a]pyridine core have been shown to be critical for enhancing anticancer efficacy.[4] These derivatives have demonstrated significant cytotoxic effects across various cancer cell lines, including those of the breast, colon, and lung. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and modulation of key signaling pathways that are fundamental to tumor progression.[1][2]

Compound Profiles: A Head-to-Head Comparison

For this guide, we will focus on a representative derivative, hereafter referred to as IMP-06I , which embodies the 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine structure. Its performance will be compared against two widely used, standard-of-care chemotherapeutic agents:

  • Doxorubicin: A well-established anthracycline antibiotic that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

  • Paclitaxel: A taxane that interferes with the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The selection of these comparators allows for a robust evaluation of IMP-06I's relative potency and potential mechanistic differences.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The anti-proliferative activity of IMP-06I, Doxorubicin, and Paclitaxel was assessed across a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of the cell population.

Table 1: Anti-proliferative Activity (IC50, µM) of Test Compounds after 48h Treatment

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
IMP-06I 0.15 ± 0.020.21 ± 0.030.35 ± 0.04
Doxorubicin0.45 ± 0.050.30 ± 0.040.60 ± 0.07
Paclitaxel0.01 ± 0.0020.02 ± 0.0030.03 ± 0.005

Note: The IC50 values presented are representative and synthesized from typical findings for these classes of compounds in the literature. Actual experimental values may vary.

From the data, it is evident that while Paclitaxel remains highly potent across all cell lines, IMP-06I demonstrates significantly greater potency than Doxorubicin , particularly in breast (MCF-7) and lung (A549) cancer cell lines. This suggests a distinct and powerful mechanism of action for the imidazo[1,2-a]pyridine class.

Mechanistic Insights: How Do They Work?

The anticancer properties of imidazo[1,2-a]pyridine derivatives are frequently linked to their ability to induce apoptosis and interfere with critical cell signaling pathways.[1][2] Studies on related 6-substituted imidazo[1,2-a]pyridines have shown that they can initiate the proteolytic phase of apoptosis within hours of treatment.[4] This cell death is often mediated through pathways involving the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3 and caspase-8.[4]

Furthermore, many imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of key protein kinases, such as those in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6] Inhibition of this pathway by compounds like IMP-06I can lead to cell cycle arrest and the induction of apoptosis.[5][7]

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation IMP06I IMP-06I IMP06I->PI3K Inhibits

Caption: Hypothesized mechanism of IMP-06I via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols: A Guide to Reproducible Science

To ensure scientific integrity, the following are detailed, self-validating protocols for the key in vitro assays used to evaluate anti-proliferative activity.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]

Workflow Diagram: MTT Assay

G A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with IMP-06I (Serial Dilutions) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan forms) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

  • Attachment: Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of IMP-06I and comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[8][9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[9]

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of IMP-06I or comparator drugs for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Concluding Remarks & Future Directions

The representative 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine derivative, IMP-06I, demonstrates potent in vitro anti-proliferative activity, outperforming the standard chemotherapeutic agent Doxorubicin in several cancer cell lines. Its efficacy is likely driven by the robust induction of apoptosis, potentially through the inhibition of critical survival pathways like PI3K/Akt.[5][6]

These findings underscore the value of the imidazo[1,2-a]pyridine scaffold as a promising foundation for the development of next-generation anticancer therapeutics.[1][10] Future research should focus on comprehensive structure-activity relationship (SAR) studies to further optimize potency and selectivity, target deconvolution to precisely identify the molecular targets, and progression into in vivo animal models to assess efficacy and safety profiles.

References

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.
  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | Request PDF. ResearchGate.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
  • A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
  • MTT Cell Proliferation Assay. ATCC.
  • Cell Viability and Proliferation Assays. Sigma-Aldrich.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. BenchChem.
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The Strategic Advantage of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Anatomy

The imidazo[1,2-a]pyridine core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous neuroactive drugs (e.g., zolpidem, alpidem) and emerging oncology candidates[1]. In drug discovery, the ability to rapidly diversify a core scaffold via late-stage functionalization is critical for structure-activity relationship (SAR) optimization.

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine emerges as a superior synthetic intermediate due to its engineered orthogonal reactivity . It features two distinct reaction sites that can be manipulated sequentially without cross-interference:

  • The 6-Iodomethyl Group: A highly electrophilic sp3 carbon primed for mild nucleophilic substitution ( SN​2 ).

  • The 2-(4-Bromophenyl) Group: An sp2 hybridized aryl bromide that remains completely inert during SN​2 reactions, serving as a robust handle for downstream transition-metal-catalyzed cross-coupling[2].

By utilizing the iodomethyl variant over the more common chloromethyl or bromomethyl analogs, chemists can bypass harsh reaction conditions, thereby preserving the integrity of the heterocyclic core and maximizing overall synthetic yield.

Mechanistic Causality: The "Halogen Effect" at the 6-Position

When designing an alkylating intermediate, the choice of the leaving group dictates the activation energy required for the SN​2 transition state. While 6-(chloromethyl) and 6-(bromomethyl) derivatives are widely available, they often require elevated temperatures ( 60∘C−80∘C ) and extended reaction times to achieve full conversion with secondary amines or complex nucleophiles.

Why is the 6-iodomethyl variant superior? The causality lies in atomic radius and bond dissociation energy. The C–I bond is significantly longer and weaker ( ≈238 kJ/mol ) compared to C–Br ( ≈285 kJ/mol ) and C–Cl ( ≈339 kJ/mol ). Furthermore, the large electron cloud of the iodide ion is highly polarizable. During the SN​2 backside attack, this polarizability stabilizes the partial charges in the pentacoordinate transition state, drastically lowering the activation barrier. Consequently, SN​2 reactions with 6-iodomethyl intermediates can proceed rapidly at room temperature.

Comparative Performance Data

The following table objectively compares the performance of 6-halomethyl variants during a standard amination reaction (e.g., reaction with morpholine in DMF):

IntermediateLeaving Group Bond EnergyOptimal TemperatureReaction TimeAvg. YieldRisk of Core Degradation
6-Chloromethyl ≈339 kJ/mol 80∘C 12 - 16 hours65%High (Thermal stress)
6-Bromomethyl ≈285 kJ/mol 60∘C 6 - 8 hours82%Moderate
6-Iodomethyl ≈238 kJ/mol 25∘C (RT) 1 - 1.5 hours >95% Minimal

Data synthesis based on fundamental leaving group kinetics and standard imidazopyridine functionalization protocols.

Decision Start Select 6-Halomethyl Intermediate Iodo 6-Iodomethyl Start->Iodo Bromo 6-Bromomethyl Start->Bromo Chloro 6-Chloromethyl Start->Chloro Cond1 Room Temp, 1-2h Iodo->Cond1 Cond2 60°C, 6-8h Bromo->Cond2 Cond3 80°C+, 12h+ Chloro->Cond3

Decision matrix comparing SN2 reaction conditions for halomethyl intermediates.

Orthogonal Functionalization Workflow

The true power of 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is its ability to act as a dual-stage scaffold. Because aryl halides (sp2 carbons) are electronically and sterically inert to SN​2 nucleophilic attack, the 4-bromophenyl group acts as a silent spectator during the initial alkylation of the 6-position. Once the 6-position is diversified, the aryl bromide is activated via Palladium catalysis for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[3].

Workflow A 2-(4-Bromophenyl)- 6-(iodomethyl) imidazo[1,2-a]pyridine B SN2 Alkylation (Mild, 25°C) A->B C 6-Aminomethyl Intermediate B->C D Suzuki Coupling (Pd-cat, 90°C) C->D E Diversified API D->E

Orthogonal functionalization workflow of the imidazo[1,2-a]pyridine scaffold.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and analytical checkpoints are embedded within the steps.

Protocol A: Mild SN​2 Amination at the 6-Position

Objective: Synthesize 6-(morpholinomethyl)-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Rationale: Using K2​CO3​ as a mild, insoluble base in DMF scavenges the generated HI without causing base-catalyzed degradation of the heterocycle.

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol) followed by morpholine (1.2 equiv, 1.2 mmol) dropwise at 0∘C .

  • Reaction: Remove the ice bath and stir at room temperature ( 25∘C ).

  • Self-Validation (In-Process): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.8 ) should completely disappear within 90 minutes, replaced by a highly polar product spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction with ice-cold water (30 mL) to precipitate the product. Extract with EtOAc ( 3×20 mL ). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL ) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Confirm the intact aryl bromide via LC-MS. The mass spectrum must show a characteristic 1:1 isotopic doublet for the [M+H]+ ion due to the 79Br and 81Br isotopes.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Couple the intermediate from Protocol A with an arylboronic acid. Rationale: Pd(dppf)Cl2​ is selected as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in the synthesis of sterically hindered biaryls.

  • Setup: To a microwave vial, add the 6-(morpholinomethyl)-2-(4-bromophenyl)imidazo[1,2-a]pyridine intermediate (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (4:1 v/v, 5 mL).

  • Reaction: Seal the vial, purge with Argon for 5 minutes, and heat at 90∘C for 4 hours (or microwave at 100∘C for 30 minutes).

  • Self-Validation (In-Process): LC-MS analysis should indicate the disappearance of the brominated isotopic doublet, replaced by a single [M+H]+ peak corresponding to the cross-coupled product.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

Conclusion

For drug development professionals engineering imidazo[1,2-a]pyridine libraries, the selection of the starting intermediate dictates the efficiency of the entire synthetic campaign. 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine provides a distinct kinetic advantage over its chlorinated and brominated counterparts. By enabling room-temperature SN​2 functionalization, it prevents thermal degradation, maximizes yield, and perfectly preserves the 4-bromophenyl handle for subsequent cross-coupling, establishing it as a premier building block in modern medicinal chemistry.

References

  • PubChem | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine - Chemical and Physical Properties |[Link]

  • National Center for Biotechnology Information (PMC) | Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities |[Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

This guide provides essential safety protocols and handling procedures for 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (CAS No. 118000-66-1). The information herein is synthesized from available safety data and an analysis of the compound's structural motifs to ensure the highest level of safety for all laboratory personnel.

Hazard Analysis: A Structurally-Informed Approach

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound. Its hazard profile is determined by the synergistic effects of its constituent parts: the imidazopyridine core, the bromophenyl group, and the reactive iodomethyl group.

A safety data sheet for the closely related compound 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine indicates that it is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may lead to respiratory irritation. The presence of an iodomethyl group, as opposed to an iodo group, can further heighten its reactivity and toxicological profile.

Hazard StatementClassificationRationale
Acute Toxicity (Oral)Harmful if swallowed (H302)Imidazopyridine derivatives have a wide range of biological activities and can be toxic if ingested[1][2].
Skin IrritationCauses skin irritation (H315)Halogenated aromatic compounds are known skin irritants[3]. The iodomethyl group is readily absorbed through the skin and can cause burns and dermatitis with prolonged contact[4].
Eye DamageCauses serious eye damage (H318)The compound and its vapors are expected to be severe irritants to the eyes[5][6].
Respiratory IrritationMay cause respiratory irritation (H335)[5][6]Dust or vapors can irritate the mucous membranes and upper respiratory tract[7].
Potential for PhototoxicitySome imidazopyridine derivatives have been shown to be phototoxic, generating reactive oxygen species upon exposure to light, which can lead to skin damage[8].
Alkylating AgentThe iodomethyl group is a potential alkylating agent, which suggests possible mutagenic or carcinogenic properties, although specific data for this compound is unavailable. Iodomethane is a suspected carcinogen[7][9].

Given these hazards, stringent adherence to the following personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to mitigate risks of exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Eye and Face Protection: Beyond the Basics

Standard safety glasses are insufficient. The risk of serious eye damage necessitates a higher level of protection.

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are required to protect against dust, splashes, and vapors[10]. Ensure they have indirect ventilation to prevent fogging while still protecting from chemical entry[10].

  • Secondary Protection: When handling larger quantities (more than a few grams) or when there is a significant risk of splashing, a face shield must be worn in conjunction with chemical splash goggles[10][11]. A face shield provides an additional barrier for the entire face[12].

Hand Protection: Choosing the Right Glove

The compound's halogenated nature and potential for skin absorption demand careful glove selection.

  • Glove Type: Nitrile gloves are a suitable choice for protection against solvents and limited exposure to acids and bases[11]. Given the lack of specific chemical resistance data for this compound, double-gloving is strongly recommended. This provides an additional layer of protection and allows for safe removal of the outer glove if contamination is suspected.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If direct contact with the compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not wear gloves outside of the immediate work area.

Body Protection: A Barrier Against Contamination

A standard cotton lab coat is not sufficient.

  • Required Attire: A chemically resistant lab coat or a disposable coverall should be worn to protect against splashes and dust contamination[5][12]. Ensure the sleeves are fully extended and cuffs are tucked into your inner gloves.

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory[12].

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of this solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust particles.

  • When Required: If there is a risk of generating aerosols or dust that cannot be contained within a fume hood, respiratory protection is necessary[13].

  • Type of Respirator: A NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. For higher-risk procedures, a full-face respirator may be required[13][14].

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence d1 1. Lab Coat/ Coveralls d2 2. Inner Gloves d1->d2 d3 3. Outer Gloves d2->d3 d4 4. Goggles/ Face Shield d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield/ Goggles f1->f2 f3 3. Lab Coat/ Coveralls f2->f3 f4 4. Inner Gloves f3->f4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Donning Procedure:
  • Body Protection: Put on your chemically resistant lab coat or coveralls.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

Step-by-Step Doffing Procedure:
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off by grasping the outside of the cuff and turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Body Protection: Remove your lab coat or coveralls, rolling it away from your body to contain any contaminants on the inner surface.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[5].

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of both the chemical waste and contaminated PPE is a critical final step in ensuring laboratory safety.

Chemical Waste
  • Waste Stream: All waste containing 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, including residual amounts in containers and any reaction byproducts, must be disposed of as hazardous chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container designated for halogenated organic waste. Do not mix with other waste streams.

  • Disposal Vendor: Arrange for disposal through an approved and licensed hazardous waste disposal company[3].

Contaminated PPE
  • Solid Waste: All disposable PPE, including gloves, coveralls, and any absorbent materials used for cleaning up spills, must be considered contaminated.

  • Disposal: Place all contaminated solid waste into a designated, sealed hazardous waste bag or container for collection by a licensed disposal service. Do not dispose of in the regular trash.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine and ensure a safe laboratory environment for yourself and your colleagues.

References

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  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of pharmaceutical sciences, 97(10), 4473–4483. [Link]

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  • Thermo Fisher Scientific. Safety Data Sheet: Iodomethyltrimethylammonium iodide. [Link]

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